molecular formula C15H22O4 B160386 Bakkenolide III CAS No. 24909-95-3

Bakkenolide III

Katalognummer: B160386
CAS-Nummer: 24909-95-3
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: VNFLYLCSLQITAF-OBTPXQBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CID 10849385 is a natural product found in Petasites formosanus with data available.

Eigenschaften

IUPAC Name

(2R,3R,3aR,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3/t8-,10-,11+,12+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFLYLCSLQITAF-OBTPXQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2O)C(=C)COC3=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Bakkenolide III?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III is a naturally occurring sesquiterpenoid lactone belonging to the bakkenolide class of compounds. These compounds are primarily isolated from plants of the genus Petasites, which have a history of use in traditional medicine. Bakkenolide III, as a member of this family, is of interest to the scientific community for its potential biological activities and as a scaffold for the development of novel therapeutics. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological context of this compound.

Chemical Structure and Properties

This compound possesses a complex spirocyclic skeleton characteristic of the bakkenolide family. Its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (1'R,3R,7'aβ)-1'β,7'α-Dihydroxy-3'aβ,4'β-dimethyl-4-methylenespiro[oxolane-3,2'-hydrindane]-2-one[1]
Molecular Formula C₁₅H₂₂O₄[2][3]
Molecular Weight 266.33 g/mol [2][3]
CAS Number 24909-95-3
Appearance Colorless oil
SMILES C[C@H]1CC[C@H]2[C@@]1(C[C@]3(--INVALID-LINK--O)C(=C)COC3=O)C

Spectroscopic Data:

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Data TypeKey FeaturesReference
High-Resolution Mass Spectrometry (HR-MS) m/z: 266.1516 [M]⁺ (Calculated for C₁₅H₂₂O₄: 266.1518)
Infrared (IR) Spectroscopy (νₘₐₓ cm⁻¹) 3566, 1770
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data not explicitly detailed in readily available literature. Characterization is often done by comparison to related, well-characterized bakkenolides.

Experimental Protocols

Isolation of this compound from Petasites formosanus

The following is a generalized protocol based on the methodology described by Wu et al. (1999) for the isolation of bakkenolides.

Workflow for Isolation and Purification of this compound

G start Dried roots of Petasites formosanus extraction Extraction with methanol (B129727) at room temperature start->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration partition Partitioning between ethyl acetate (B1210297) and water concentration->partition chromatography1 Silica (B1680970) gel column chromatography of the ethyl acetate layer (gradient elution with n-hexane and ethyl acetate) partition->chromatography1 fractionation Collection and pooling of fractions based on TLC analysis chromatography1->fractionation chromatography2 Repeated silica gel column chromatography of selected fractions fractionation->chromatography2 purification Further purification by preparative TLC or HPLC chromatography2->purification end Pure this compound purification->end

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered roots of Petasites formosanus are extracted multiple times with methanol at room temperature.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including bakkenolides, is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known bakkenolides are pooled.

  • Further Purification: The pooled fractions are subjected to repeated column chromatography and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Enantiospecific Total Synthesis of (-)-Bakkenolide III

A concise enantiospecific synthesis of (-)-Bakkenolide III has been reported, starting from (S)-(+)-carvone. The key step involves a radical cyclization to form the characteristic cis-hydrindanone skeleton.

Synthetic Strategy Overview

G start (S)-(+)-Carvone intermediate1 Multi-step conversion to iodoketone intermediate start->intermediate1 Several steps cyclization Radical Cyclization (Key Step) (Formation of cis-hydrindanone skeleton) intermediate1->cyclization transformations Further Synthetic Transformations (e.g., functional group manipulations) cyclization->transformations end (-)-Bakkenolide III transformations->end

Caption: Key stages in the enantiospecific total synthesis of (-)-Bakkenolide III.

Due to the complexity and proprietary nature of synthetic procedures, specific reagent and reaction condition details are best obtained from the primary literature (Jiang et al., Org. Lett. 2007, 9 (17), pp 3241–3243).

Biological Activity and Signaling Pathways

While extensive biological data for this compound is not yet available in the public domain, studies on closely related bakkenolides provide insights into its potential therapeutic effects.

Cytotoxicity: In a broad screening of bakkenolides isolated from Petasites formosanus, their cytotoxic effects were evaluated. While the study focused on newly identified compounds, it provides a basis for expecting potential cytotoxic activity from this compound against various cancer cell lines.

Potential Neuroprotective and Anti-inflammatory Effects (Inferred from Related Compounds):

  • Bakkenolide-IIIa , a closely related derivative, has demonstrated neuroprotective effects against cerebral damage by inhibiting the NF-κB signaling pathway. It has also been shown to ameliorate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells.

  • Total bakkenolides extracted from Petasites tricholobus have shown neuroprotective effects in cerebral ischemia models, also through the inhibition of NF-κB activation.

Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.

Proposed Signaling Pathway (Based on Bakkenolide-IIIa)

G stress Cellular Stress (e.g., Oxygen-Glucose Deprivation) akt_erk Activation of Akt and ERK1/2 stress->akt_erk ikk Activation of IKKβ akt_erk->ikk ikb Phosphorylation and Degradation of IκBα ikk->ikb nfkb Translocation of NF-κB to the nucleus ikb->nfkb allows inflammation Inflammatory Response & Apoptosis nfkb->inflammation promotes bakkenolide Bakkenolide-IIIa (Putative action for this compound) bakkenolide->akt_erk Inhibits bakkenolide->ikk Inhibits

Caption: Putative inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a structurally interesting natural product with potential for further investigation. While its chemical synthesis and isolation have been established, a significant opportunity exists for the detailed exploration of its biological activities. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other pharmacological activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, aiming to stimulate further research into the therapeutic potential of this compound.

References

The Discovery and Isolation of Bakkenolide III from Petasites formosanus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of Bakkenolide (B600228) III, a sesquiterpenoid lactone identified in the medicinal plant Petasites formosanus. This document details the experimental protocols for its extraction, purification, and structural elucidation, and summarizes its potential therapeutic activities.

Introduction

Petasites formosanus, a perennial herb belonging to the Asteraceae family, has a history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including a class of sesquiterpenoid lactones known as bakkenolides. Among these, Bakkenolide III has emerged as a compound of interest for its potential pharmacological properties. This guide serves as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering a detailed account of the scientific journey from plant material to the isolated compound and its initial biological characterization.

Extraction and Isolation of this compound

The isolation of this compound from the roots of Petasites formosanus is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. While specific yield data for this compound is not extensively published, the following protocol is a composite of established methods for isolating bakkenolides from Petasites species[1][2].

Experimental Protocol: Extraction and Isolation

2.1.1. Plant Material and Extraction:

  • Air-dried and powdered roots of Petasites formosanus are subjected to extraction with hot methanol (B129727).

  • The methanolic extract is then concentrated under reduced pressure to yield a crude syrup.

2.1.2. Solvent Partitioning:

  • The crude methanol extract is suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).

  • This partitioning separates compounds based on their polarity, with bakkenolides typically concentrating in the chloroform and n-butanol fractions.

2.1.3. Chromatographic Purification:

  • The chloroform and n-butanol extracts are independently subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) or acetone.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for the Isolation of this compound

G Figure 1. General workflow for the isolation of this compound. plant Dried and powdered roots of Petasites formosanus extraction Hot Methanol Extraction plant->extraction partitioning Solvent Partitioning (H₂O, CHCl₃, n-BuOH) extraction->partitioning chloroform Chloroform Extract partitioning->chloroform butanol n-Butanol Extract partitioning->butanol silica_gel Silica Gel Column Chromatography chloroform->silica_gel butanol->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc bakkenolide_iii Pure this compound prep_hplc->bakkenolide_iii

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Spectroscopic Data

The primary methods used for the structural characterization of bakkenolides include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].

Technique Data Obtained
¹H-NMR Provides information on the chemical environment and connectivity of hydrogen atoms.
¹³C-NMR Reveals the number and types of carbon atoms in the molecule.
2D-NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, aiding in the assembly of the molecular framework.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.

Specific NMR data for this compound is dispersed in the literature; however, the chemical shifts of substituents on the bakkenolide skeleton, such as acetoxy, isobutyroyloxy, and isovaleroyloxy groups, are key identifiers in the ¹H-NMR spectra and are crucial for distinguishing between different bakkenolide analogues.[1]

Biological Activity and Signaling Pathways

Preliminary studies on bakkenolides, including compounds structurally related to this compound, have indicated potential cytotoxic and neuroprotective activities. These effects are believed to be mediated through the modulation of specific cellular signaling pathways.

Cytotoxicity

Bakkenolides isolated from Petasites formosanus have been evaluated for their cytotoxic effects against various cancer cell lines[1].

4.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated to quantify the cytotoxic potency of this compound.

Neuroprotection and NF-κB Signaling

Studies on other bakkenolides have demonstrated neuroprotective effects, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and apoptosis.

4.2.1. Experimental Protocol: Neuroprotection Assay (Oxygen-Glucose Deprivation)

  • Neuronal Cell Culture: Primary neurons or neuronal cell lines are cultured.

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber.

  • Treatment: this compound is added to the culture medium before, during, or after the OGD insult.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH).

4.2.2. Experimental Protocol: Western Blot Analysis of NF-κB Pathway

  • Cell Lysis: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-IκBα, phospho-p65) and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the protein bands is quantified to determine the effect of this compound on the phosphorylation and expression of the target proteins.

NF-κB Signaling Pathway and the Potential Point of Intervention by this compound

G Figure 2. Simplified NF-κB signaling pathway. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation p_ikb p-IκBα ikb_nfkb->p_ikb Releases NF-κB degradation Proteasomal Degradation p_ikb->degradation dna DNA nfkb_nuc->dna Binding transcription Gene Transcription (Pro-inflammatory mediators) dna->transcription bakkenolide This compound bakkenolide->ikk Inhibition?

Caption: Simplified NF-κB signaling pathway.

Conclusion and Future Directions

The isolation of this compound from Petasites formosanus adds to the growing family of potentially therapeutic bakkenolides. The methodologies outlined in this guide provide a framework for the consistent isolation and preliminary biological evaluation of this compound. While initial findings on related compounds are promising, further research is required to fully elucidate the pharmacological profile of this compound. Future studies should focus on obtaining quantitative yield data, comprehensive spectroscopic characterization, and a broader screening of its biological activities. A deeper investigation into its mechanism of action, particularly its effects on inflammatory and apoptotic signaling pathways, will be crucial in determining its potential as a lead compound for drug development.

References

The Comprehensive Guide to Bakkenolide Compounds: Natural Sources, Distribution, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) compounds, a class of sesquiterpene lactones, have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products, primarily isolated from various plant species, exhibit a range of effects including neuroprotective, anti-inflammatory, and anti-allergic properties. This technical guide provides an in-depth overview of the natural sources of Bakkenolide compounds, their distribution within plants, detailed experimental protocols for their study, and an exploration of the signaling pathways they modulate.

Natural Sources and Distribution of Bakkenolide Compounds

Bakkenolide compounds are predominantly found within the Asteraceae family, with the genus Petasites being the most significant source. Several species within this genus are known to produce a variety of Bakkenolide derivatives. Additionally, these compounds have been identified in the genus Farfugium. While the related genera Tussilago, Homogyne, and Adenostyles are known to produce other sesquiterpenoids, the presence of bakkenolide-type compounds is not as well-documented in the current literature.

Primary Plant Sources
  • Petasites (Butterbur): This genus is the most prolific producer of Bakkenolide compounds.

    • Petasites japonicus (Fuki): A well-studied species from which numerous Bakkenolides, including Bakkenolide B and D, have been isolated. It is widely distributed in East Asia and its young leaves and flower stalks are consumed as a vegetable[1].

    • Petasites hybridus (Common Butterbur): Native to Europe and parts of Asia, this species is known to contain petasin, a sesquiterpene ester of a bakkenolide derivative.

    • Petasites tricholobus : From which novel Bakkenolides with neuroprotective effects have been identified.

    • Petasites tatewakianus : A source of a new bakkenolide, petatewalide A, and the known bakkenolide B[2].

    • Petasites formosanus : This species has yielded a large number of novel Bakkenolide compounds, including Bakkenolide G[3][4].

  • Farfugium japonicum (Leopard Plant): This plant is another confirmed source of Bakkenolide D[5].

Distribution within Plant Tissues

The concentration and composition of Bakkenolide compounds can vary significantly between different parts of the plant. Generally, the rhizomes and roots are found to have the highest concentrations of these compounds. However, leaves and petioles also contain significant amounts, and their composition may differ from that of the underground parts.

Quantitative Data on Bakkenolide Distribution

The following tables summarize the quantitative data available on the distribution of specific Bakkenolide compounds in different plant species and tissues.

Plant SpeciesCompoundPlant PartConcentration (mg/g dry weight)Reference
Petasites japonicusBakkenolide DRoot107.203
Leaf4.419
Petiole0.403
Farfugium japonicumBakkenolide DRoot166.103
Leaf32.614
Petiole7.252
Petasites japonicusBakkenolide BLeafHigher than petiole and rhizome
Petasites hybridusPetasinRhizome7.4 - 15.3
Leaf3.3 - 11.4

Experimental Protocols

Extraction and Isolation of Bakkenolide Compounds

A general procedure for the extraction and isolation of Bakkenolides from plant material is outlined below. This protocol can be adapted based on the specific plant matrix and target compounds.

Workflow for Bakkenolide Extraction and Isolation

G plant_material Dried and Powdered Plant Material (e.g., Rhizomes, Leaves) extraction Extraction with Organic Solvent (e.g., Methanol (B129727), Hexane) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Isolated Bakkenolide Compounds prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

Caption: A generalized workflow for the extraction and isolation of Bakkenolide compounds from plant sources.

Detailed Methodology:

  • Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is collected, dried at room temperature in the dark, and then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol is commonly used for a broad range of polarity, while hexane (B92381) can be used for a more non-polar extraction. The extraction is typically performed at room temperature over several days with repeated solvent changes.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation.

    • Silica Gel Chromatography: A common stationary phase for separating compounds based on polarity. A gradient elution with a solvent system such as hexane-acetone or dichloromethane-methanol is often employed.

    • Sephadex LH-20 Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size. Methanol is a typical mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantification of Bakkenolide Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of Bakkenolide compounds in plant extracts.

Detailed Methodology:

  • Standard Preparation: Standard solutions of known concentrations of the target Bakkenolide compounds are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: A known amount of the dried plant material is extracted with a defined volume of solvent (e.g., methanol) using ultrasonication or maceration. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., INNO C18, 5 µm, 4.6 x 250 mm) is typically used.

    • Mobile Phase: A gradient elution is often employed to achieve good separation of the various compounds in the extract. A common mobile phase consists of a mixture of water and acetonitrile, with the proportion of acetonitrile increasing over the course of the analysis.

    • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

    • Detection: The eluting compounds are detected using a UV detector at a wavelength where the Bakkenolides exhibit strong absorbance, typically around 215 nm or 290 nm.

  • Quantification: The concentration of each Bakkenolide in the sample is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from the standard solutions.

Signaling Pathways Modulated by Bakkenolide Compounds

Bakkenolide compounds have been shown to interact with several key signaling pathways involved in inflammation and neuronal function.

Neuroprotective Effects via Inhibition of the NF-κB Pathway

Total bakkenolides and specifically Bakkenolide-IIIa, isolated from Petasites tricholobus, have demonstrated significant neuroprotective effects in models of cerebral ischemia. Their mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved through the downregulation of the phosphorylation of Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2), which are upstream kinases that activate the NF-κB pathway.

Neuroprotective Signaling Pathway of Bakkenolides

G cluster_0 Cytoplasm cluster_1 Nucleus Bakkenolides Bakkenolides (Total, Bakkenolide-IIIa) Akt Akt Bakkenolides->Akt ERK ERK1/2 Bakkenolides->ERK IKK IKK Akt->IKK ERK->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Neuronal_Damage Neuronal Damage Inflammatory_Genes->Neuronal_Damage

Caption: Bakkenolides exert neuroprotective effects by inhibiting Akt and ERK1/2, leading to the suppression of NF-κB activation.

Anti-inflammatory and Anti-allergic Effects of Bakkenolide B

Bakkenolide B, a major component of Petasites japonicus leaves, has been shown to possess both anti-inflammatory and anti-allergic properties. Its anti-inflammatory action is mediated through the inhibition of the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. The anti-allergic effect is demonstrated by its ability to inhibit antigen-induced degranulation in mast cells.

Anti-inflammatory Signaling of Bakkenolide B

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS_Gene iNOS Gene Inflammatory_Stimuli->iNOS_Gene COX2_Gene COX-2 Gene Inflammatory_Stimuli->COX2_Gene Bakkenolide_B Bakkenolide B Bakkenolide_B->iNOS_Gene Bakkenolide_B->COX2_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Bakkenolide B inhibits inflammation by suppressing the gene expression of iNOS and COX-2.

Bakkenolide G as a Platelet-Activating Factor (PAF) Receptor Antagonist

Bakkenolide G, isolated from Petasites formosanus, acts as a specific antagonist of the Platelet-Activating Factor (PAF) receptor. By binding to the PAF receptor, Bakkenolide G competitively inhibits the binding of PAF, thereby blocking its downstream signaling effects. This includes the inhibition of PAF-induced platelet aggregation, thromboxane (B8750289) B2 formation, and the increase in intracellular calcium concentration.

PAF Receptor Antagonism by Bakkenolide G

G PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Bakkenolide_G Bakkenolide G Bakkenolide_G->PAF_Receptor PLC Phospholipase C (PLC) PAF_Receptor->PLC Activation IP3_DAG IP3 and DAG PLC->IP3_DAG Activation Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release TXA2_formation Thromboxane A₂ Formation IP3_DAG->TXA2_formation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation TXA2_formation->Platelet_Aggregation

Caption: Bakkenolide G acts as a PAF receptor antagonist, inhibiting downstream signaling events that lead to platelet aggregation.

Conclusion

Bakkenolide compounds represent a promising class of natural products with significant therapeutic potential. Their primary sources are well-defined within the Petasites and Farfugium genera, with the highest concentrations typically found in the rhizomes and roots. Standardized protocols for their extraction, isolation, and quantification using chromatographic techniques are well-established. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in neuroinflammation and allergic responses, provides a strong foundation for future drug discovery and development efforts. Further research into the full spectrum of Bakkenolide compounds and their biological targets will undoubtedly continue to unveil new opportunities for therapeutic intervention.

References

An In-depth Technical Guide to the Bakkenolide III Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III, a member of the eremophilane-type sesquiterpenoid lactones, has garnered interest for its potential biological activities. These natural products, predominantly found in plants of the Asteraceae family, such as Petasites and Syneilesis species, are characterized by a bicyclic eremophilane (B1244597) skeleton. Understanding the biosynthetic pathway of Bakkenolide III is crucial for its potential biotechnological production and for the discovery of novel derivatives with therapeutic value. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the well-established upstream terpenoid backbone synthesis and a putative pathway for the downstream modifications leading to the final molecule. This guide also includes detailed experimental protocols and quantitative data to aid researchers in this field.

Core Biosynthesis Pathway

The biosynthesis of this compound, like all sesquiterpenoids, originates from the central isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1]

Terpenoid Backbone Biosynthesis

The initial steps of the pathway leading to the precursor of all sesquiterpenoids, farnesyl diphosphate (FPP), are well-characterized.

  • IPP and DMAPP Synthesis: The MVA pathway, starting from acetyl-CoA, and the MEP pathway, utilizing pyruvate (B1213749) and glyceraldehyde-3-phosphate, independently produce IPP and DMAPP.[1]

  • Farnesyl Diphosphate (FPP) Synthesis: Farnesyl diphosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, FPP.[2] This reaction is a critical branch point for the synthesis of various isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.[2]

Terpenoid_Backbone_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA Isomerase FPS Farnesyl Diphosphate Synthase (FPS) IPP_MVA->FPS DMAPP_MVA->FPS Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP Isomerase IPP_MEP->FPS DMAPP_MEP->FPS FPP Farnesyl Diphosphate (FPP) FPS->FPP

Figure 1: Overview of the terpenoid backbone biosynthesis leading to FPP.
Putative Biosynthesis Pathway of this compound from FPP

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of the structurally related bakkenolide A (fukinanolid) and other eremophilane-type sesquiterpenoids. The pathway likely involves an initial cyclization of FPP followed by a series of oxidative modifications.

  • Formation of the Eremophilane Skeleton: An uncharacterized eremophilane synthase (a type of sesquiterpene synthase) is proposed to catalyze the cyclization of FPP to form the characteristic bicyclic eremophilane carbocation intermediate. This is a critical, yet currently unidentified, step.

  • Formation of Fukinone: The eremophilane intermediate is likely oxidized to form fukinone , a key intermediate in the biosynthesis of many bakkenolides.

  • Hydroxylation and Lactonization: A series of hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) , and subsequent oxidations and rearrangements are hypothesized to lead to the formation of the lactone ring and other functional groups present in this compound. The specific CYP450s and other enzymes involved in these final steps are yet to be identified.

Bakkenolide_III_Putative_Pathway FPP Farnesyl Diphosphate (FPP) Eremophilane_Synthase Eremophilane Synthase (uncharacterized) FPP->Eremophilane_Synthase Eremophilane_Intermediate Eremophilane Carbocation Oxidation1 Oxidation Eremophilane_Intermediate->Oxidation1 Fukinone Fukinone CYP450s Cytochrome P450s (uncharacterized) Fukinone->CYP450s Hydroxylated_Intermediates Hydroxylated Intermediates Further_Modifications Further Oxidations & Rearrangements Hydroxylated_Intermediates->Further_Modifications Bakkenolide_III This compound Eremophilane_Synthase->Eremophilane_Intermediate Oxidation1->Fukinone CYP450s->Hydroxylated_Intermediates Further_Modifications->Bakkenolide_III

Figure 2: Putative biosynthetic pathway of this compound from FPP.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the this compound pathway. However, data from related sesquiterpenoid biosynthetic pathways and quantitative analysis of bakkenolides in plant tissues can provide valuable context for researchers.

Table 1: Quantitative Analysis of Bakkenolides in Petasites japonicus

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
Bakkenolide BLeavesVaries with seasonHPLC
Bakkenolide DRoots107.203HPLC/UV

Table 2: Kinetic Parameters of Related Sesquiterpene Synthases

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
5-epi-aristolochene synthaseFPP2-5Not reportedNicotiana tabacum
Amorpha-4,11-diene synthaseFPP0.6Not reportedArtemisia annua

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Transcriptome_Workflow Plant_Material 1. Plant Material Collection (e.g., Petasites japonicus leaves) RNA_Extraction 2. Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep 3. mRNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (de novo assembly, annotation) Sequencing->Data_Analysis Candidate_Genes 6. Identification of Candidate Genes (Sesquiterpene synthases, CYP450s) Data_Analysis->Candidate_Genes

Figure 3: Workflow for identifying candidate biosynthetic genes.

Methodology:

  • Plant Material: Collect tissues from a bakkenolide-producing plant, such as Petasites japonicus. It is advisable to collect tissues at different developmental stages or after elicitor treatment (e.g., methyl jasmonate) to enrich for transcripts of secondary metabolism genes.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Construct mRNA sequencing libraries and perform high-throughput sequencing on a platform such as Illumina.

  • Bioinformatic Analysis: Perform de novo transcriptome assembly if a reference genome is unavailable. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

  • Candidate Gene Identification: Identify putative sesquiterpene synthase and cytochrome P450 genes based on their annotations. Analyze their expression profiles to find genes that are co-expressed with known terpenoid biosynthesis genes or are upregulated under conditions of high bakkenolide accumulation.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Eremophilane Synthase

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate eremophilane synthase gene from cDNA and clone it into an E. coli expression vector (e.g., pET series).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with divalent cations (e.g., Mg2+).

    • Incubate the reaction at an optimal temperature.

    • Extract the sesquiterpene products with an organic solvent (e.g., hexane (B92381) or pentane).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum with known eremophilane standards or literature data.

Protocol 3: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

Methodology:

  • Gene Cloning and Expression: Clone the full-length coding sequence of the candidate CYP450 gene into a yeast expression vector (e.g., pYES-DEST52). Yeast is often preferred for expressing plant P450s as it is a eukaryote with an endoplasmic reticulum, where P450s are typically localized.

  • Yeast Strain and Co-expression: Co-transform the yeast strain (e.g., Saccharomyces cerevisiae) with the P450 expression vector and a vector containing a cytochrome P450 reductase (CPR), which is essential for P450 activity.

  • In Vivo Assay:

    • Culture the transformed yeast in an appropriate medium.

    • Feed the yeast culture with the putative substrate (e.g., fukinone).

    • Extract the metabolites from the culture medium and yeast cells.

  • Metabolite Analysis: Analyze the extracted metabolites by HPLC-MS or GC-MS to identify the hydroxylated products.

Regulation of Bakkenolide Biosynthesis

The biosynthesis of sesquiterpenoid lactones is tightly regulated at the transcriptional level. While specific regulators of the this compound pathway are unknown, general principles from other terpenoid pathways are likely applicable.

  • Transcription Factors: Transcription factors from the MYC (bHLH), ERF (AP2/ERF), and WRKY families are known to regulate the expression of genes in terpenoid biosynthetic pathways. These transcription factors often respond to developmental cues and environmental stimuli.

  • Hormonal Regulation: Jasmonates, such as methyl jasmonate (MeJA), are well-known elicitors of secondary metabolism, including terpenoid biosynthesis. Application of MeJA can induce the expression of biosynthetic genes and lead to increased accumulation of the final products.

Regulatory_Network cluster_signals Signals cluster_tfs Transcription Factors Developmental_Cues Developmental Cues MYC2 MYC2 (bHLH) Developmental_Cues->MYC2 Environmental_Stimuli Environmental Stimuli WRKY WRKY Environmental_Stimuli->WRKY Jasmonates Jasmonates Jasmonates->MYC2 ERF ERF (AP2/ERF) Jasmonates->ERF Biosynthetic_Genes Bakkenolide Biosynthetic Genes MYC2->Biosynthetic_Genes ERF->Biosynthetic_Genes WRKY->Biosynthetic_Genes

Figure 4: A simplified model of the transcriptional regulation of bakkenolide biosynthesis.

Conclusion

The biosynthesis of this compound is a complex process that begins with the well-established terpenoid backbone pathway and proceeds through a series of putative cyclization and oxidation reactions. While the key intermediates have been proposed based on related pathways, the specific enzymes, particularly the eremophilane synthase and the downstream cytochrome P450s, remain to be definitively identified and characterized. This guide provides a framework for researchers to investigate this pathway by outlining the likely steps, providing relevant quantitative context, and detailing the experimental protocols necessary for gene discovery and functional characterization. Future research in this area, leveraging transcriptomics, heterologous expression, and detailed enzymatic assays, will be crucial to fully elucidate the biosynthesis of this and other medicinally important bakkenolides.

References

Unveiling the Cytotoxic Potential of Bakkenolide III: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the cytotoxicity of Bakkenolide (B600228) III in cancer cell lines. Despite its structural intrigue as a sesquiterpenoid lactone, a comprehensive review of publicly available scientific literature reveals a notable absence of data on the cytotoxic effects of Bakkenolide III. This document, therefore, serves as a foundational resource for researchers poised to investigate the anticancer potential of this compound. It provides a detailed framework of experimental protocols for assessing cytotoxicity, including cell viability, apoptosis, and cell cycle analysis. Furthermore, it presents a hypothetical signaling pathway for investigation and a generalized experimental workflow, both visualized using Graphviz, to guide future research endeavors in this nascent area.

Introduction to this compound

Bakkenolides are a class of sesquiterpenoid lactones that have been isolated from various plant species. While some members of the bakkenolide family have been investigated for their biological activities, "this compound" remains a largely uncharacterized compound in the context of cancer biology. Its chemical structure suggests potential for biological activity, making it a candidate for cytotoxic screening against cancer cell lines. This guide provides the necessary methodological foundation to embark on such an investigation.

Quantitative Data on Cytotoxicity

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50 values) detailing the cytotoxic effects of this compound on any cancer cell lines. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Template)

Cancer Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
e.g., MCF-7Breast48Data to be determined
e.g., A549Lung48Data to be determined
e.g., HCT116Colon48Data to be determined
e.g., HeLaCervical48Data to be determined

Experimental Protocols

To facilitate the investigation of this compound's cytotoxic potential, the following detailed protocols for key experiments are provided.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.[4]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate the fixed cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cluster_mechanism Mechanism of Action cell_culture 1. Cancer Cell Culture treatment 3. Cell Treatment cell_culture->treatment compound_prep 2. This compound Preparation compound_prep->treatment mtt_assay 4a. MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay 4b. Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay 4c. PI Staining (Cell Cycle) treatment->cell_cycle_assay data_acquisition 5. Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition ic50_calc 6a. IC50 Calculation data_acquisition->ic50_calc apoptosis_quant 6b. Apoptosis Quantification data_acquisition->apoptosis_quant cell_cycle_dist 6c. Cell Cycle Distribution data_acquisition->cell_cycle_dist western_blot 7. Western Blot (Signaling Pathways) ic50_calc->western_blot apoptosis_quant->western_blot cell_cycle_dist->western_blot interpretation 8. Interpretation & Conclusion western_blot->interpretation

Caption: Generalized workflow for cytotoxicity assessment of this compound.

Hypothetical Signaling Pathway for Investigation

The intrinsic apoptosis pathway is a common mechanism through which cytotoxic compounds exert their effects. The following diagram illustrates this pathway, which would be a logical starting point for investigating the mechanism of action of this compound, should it show cytotoxic activity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade bakkenolide_iii This compound (Hypothetical) bcl2 Bcl-2 (Anti-apoptotic) bakkenolide_iii->bcl2 Inhibits bax Bax (Pro-apoptotic) bakkenolide_iii->bax bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Conclusion

While this compound presents an interesting chemical scaffold for investigation in cancer research, there is currently no available data on its cytotoxic properties. This technical guide provides a comprehensive set of established protocols to enable researchers to systematically evaluate the potential of this compound as a cytotoxic agent. The provided workflows and hypothetical signaling pathways offer a roadmap for future studies. It is hoped that this guide will stimulate research into this and other uncharacterized natural products, potentially leading to the discovery of novel anticancer therapeutics.

References

A Technical Guide to the Neuroprotective Effects of Bakkenolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of various Bakkenolide (B600228) derivatives, a class of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular signaling pathways to support ongoing research and drug development efforts in the field of neuroprotection.

Introduction to Bakkenolide Derivatives and Neuroprotection

Bakkenolide derivatives have emerged as promising neuroprotective agents, demonstrating efficacy in various preclinical models of neurological damage, particularly those involving oxidative stress, inflammation, and ischemic injury.[1][2] Compounds such as Bakkenolide-Ia, -IIa, -IIIa, -IVa, Bakkenolide B, and Bakkenolide-VI have been isolated and shown to possess significant biological activities.[3][4] Their therapeutic potential stems from their ability to modulate critical signaling pathways involved in neuronal survival and inflammatory responses. This guide synthesizes the current scientific literature to provide a comprehensive resource for researchers.

Quantitative Efficacy of Bakkenolide Derivatives

The neuroprotective effects of several Bakkenolide derivatives have been quantified in both in vitro and in vivo models. The following tables summarize the key findings, providing a comparative look at their potency and efficacy.

Table 1: In Vivo Neuroprotective Effects of Bakkenolide Derivatives

DerivativeAnimal ModelDosing and AdministrationKey FindingsReference(s)
Bakkenolide-IIIa Rat; Transient focal cerebral ischemia (MCAO)4, 8, 16 mg/kg; intraperitoneal (i.g.) post-reperfusion- Reduced brain infarct volume- Decreased neurological deficit- Increased 72-hour survival rate at the highest dose[1]
Total Bakkenolides Rat; Transient focal cerebral ischemia-reperfusion (MCAO)5, 10, 20 mg/kg; oral administration post-reperfusion- Markedly reduced brain infarct volume- Significantly decreased neurological deficits

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of Bakkenolide Derivatives

DerivativeCell ModelInsult/StimulusKey FindingsReference(s)
Bakkenolide-IIIa Primary hippocampal neuronsOxygen-Glucose Deprivation (OGD)- Increased cell viability- Decreased number of apoptotic cells- Dose-dependently increased the Bcl-2/Bax ratio
Total Bakkenolides Primary cultured neurons1-hour hypoxia followed by 24-hour reoxygenation- Significantly attenuated cell death and apoptosis
Bakkenolide B MicrogliaLipopolysaccharide (LPS)- Significantly reduced production of IL-1β, IL-6, IL-12, and TNF-α- Reduced production of reactive oxygen species (ROS)
Bakkenolide-Ia, -IIa, -IIIa, -IVa Primary cultured neuronsOxygen-Glucose Deprivation (OGD) and oxidative insults- Exhibited significant neuroprotective and antioxidant activities
Bakkenolide-VI Primary cultured neuronsOxygen-Glucose Deprivation (OGD) and oxidative insults- Showed neuroprotective activity

Core Signaling Pathways

The neuroprotective and anti-neuroinflammatory effects of Bakkenolide derivatives are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the AMPK/Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

Several Bakkenolide derivatives exert their neuroprotective effects by inhibiting the pro-inflammatory NF-κB signaling pathway, which is a critical regulator of inflammation and apoptosis in the context of cerebral ischemia.

  • Mechanism of Action : Bakkenolide-IIIa and total bakkenolides have been shown to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-apoptotic genes.

  • Upstream Regulation : The inhibition of NF-κB by these compounds is linked to the suppression of upstream kinases, including Akt and ERK1/2. By inhibiting the phosphorylation of these kinases, Bakkenolides effectively block the signal transduction cascade that leads to NF-κB activation.

NF_kappaB_Pathway Ischemia Ischemic Insult (e.g., OGD/MCAO) Akt Akt Ischemia->Akt ERK ERK1/2 Ischemia->ERK Bakkenolides Bakkenolide Derivatives (e.g., Bakkenolide-IIIa, Total Bakkenolides) Bakkenolides->Akt Bakkenolides->ERK IKK IKKβ Akt->IKK p ERK->IKK p IkB IκBα IKK->IkB NFkB_p65 NF-κB p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation Transcription Transcription of Pro-inflammatory & Pro-apoptotic Genes Nucleus->Transcription Inflammation Inflammation & Apoptosis Transcription->Inflammation

Caption: Inhibition of the NF-κB pathway by Bakkenolide derivatives.
Activation of the AMPK/Nrf2 Signaling Pathway

Bakkenolide B exhibits its anti-neuroinflammatory effects through the activation of the AMPK/Nrf2 signaling pathway, a key regulator of cellular energy homeostasis and antioxidant responses.

  • Mechanism of Action : Bakkenolide B increases the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK then promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), leading to their transcription.

  • Outcome : The upregulation of these antioxidant enzymes helps to mitigate oxidative stress and reduce the production of pro-inflammatory cytokines in microglia, thereby protecting neurons from inflammatory damage.

AMPK_Nrf2_Pathway BakkenolideB Bakkenolide B AMPK AMPK BakkenolideB->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Nrf2 Nrf2 pAMPK->Nrf2 Promotes Translocation Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE Binds AntioxidantGenes Transcription of Antioxidant Genes (HO-1, NQO-1) ARE->AntioxidantGenes Neuroprotection Anti-inflammatory & Antioxidant Effects AntioxidantGenes->Neuroprotection Inflammation Neuroinflammation (IL-1β, IL-6, TNF-α, ROS) Neuroprotection->Inflammation LPS Inflammatory Stimulus (e.g., LPS) LPS->Inflammation

Caption: Activation of the AMPK/Nrf2 pathway by Bakkenolide B.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the neuroprotective effects of Bakkenolide derivatives.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to mimic focal cerebral ischemia in rodents.

  • Animal Preparation : Male Sprague-Dawley rats are typically used. The animals are anesthetized, and their body temperature is maintained at 37°C.

  • Occlusion Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 90 minutes to 2 hours.

  • Reperfusion : After the occlusion period, the filament is withdrawn to allow for reperfusion of the blood flow.

  • Outcome Assessment :

    • Neurological Deficit Scoring : Assessed at various time points post-reperfusion (e.g., 24 and 72 hours) to evaluate motor and sensory function.

    • Infarct Volume Measurement : Brains are harvested after a set period (e.g., 24 or 72 hours), sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.

MCAO_Workflow Anesthesia 1. Anesthesia & Animal Prep Surgery 2. Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion 3. Intraluminal Filament Insertion to Occlude MCA (90-120 min) Surgery->Occlusion Reperfusion 4. Filament Withdrawal for Reperfusion Occlusion->Reperfusion Assessment 5. Post-Reperfusion Assessment Reperfusion->Assessment NeuroScore Neurological Deficit Scoring Assessment->NeuroScore TTC TTC Staining for Infarct Volume Assessment->TTC

Caption: General workflow for the MCAO experimental model.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is used to simulate ischemic conditions in cultured neuronal cells.

  • Cell Culture : Primary cortical or hippocampal neurons are cultured for a specified period.

  • OGD Procedure : The normal culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O2, 5% CO2, and balanced with N2) for a duration ranging from 90 minutes to 4 hours.

  • Reoxygenation : After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a reoxygenation period (e.g., 20-24 hours).

  • Outcome Assessment :

    • Cell Viability Assays : Methods like the MTT or LDH assay are used to quantify cell survival.

    • Apoptosis Assays : Techniques such as TUNEL staining or Western blot for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) are employed to measure apoptotic cell death.

OGD_Workflow Culture 1. Primary Neuronal Cell Culture OGD 2. Oxygen-Glucose Deprivation (Glucose-free medium, Hypoxic chamber) Culture->OGD Reoxygenation 3. Reoxygenation (Return to normal culture conditions) OGD->Reoxygenation Assessment 4. Post-Reoxygenation Assessment Reoxygenation->Assessment Viability Cell Viability Assays (MTT, LDH) Assessment->Viability Apoptosis Apoptosis Assays (TUNEL, Western Blot) Assessment->Apoptosis

Caption: General workflow for the OGD experimental model.
Key Biochemical Assays

  • Western Blot Analysis : Used to determine the expression and phosphorylation status of proteins within the signaling pathways (e.g., p-Akt, p-ERK1/2, IκBα, p65). This involves protein extraction, SDS-PAGE, protein transfer to a membrane, and incubation with primary and secondary antibodies for detection.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay : This method is used to detect DNA fragmentation, a hallmark of apoptosis. Fixed and permeabilized cells are incubated with a reaction mixture containing TdT and labeled dUTP, which incorporates into the ends of fragmented DNA. The labeled DNA is then visualized using fluorescence microscopy.

  • Electrophoretic Mobility Shift Assay (EMSA) : EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB. Nuclear protein extracts are incubated with a labeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated from free probes by non-denaturing polyacrylamide gel electrophoresis.

Conclusion and Future Directions

Bakkenolide derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their mechanisms of action, primarily involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant AMPK/Nrf2 pathway, make them attractive candidates for the development of novel therapeutics for ischemic stroke and other neurodegenerative diseases.

Future research should focus on:

  • Conducting more extensive structure-activity relationship (SAR) studies to identify the most potent derivatives and optimize their properties.

  • Elucidating the full spectrum of their molecular targets and off-target effects.

  • Evaluating their pharmacokinetic and pharmacodynamic profiles, as well as their ability to cross the blood-brain barrier.

  • Conducting long-term efficacy and safety studies in various preclinical models to pave the way for potential clinical trials.

This guide provides a solid foundation for researchers and drug developers to build upon as they explore the therapeutic potential of Bakkenolide derivatives in the fight against neurological disorders.

References

The Antioxidant Potential of Bakkenolide III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone primarily isolated from plants of the Petasites genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. Among these, its neuroprotective effects have been a key area of investigation. Emerging evidence suggests that these neuroprotective properties are intrinsically linked to the compound's potent antioxidant capabilities. This technical guide provides an in-depth overview of the antioxidant properties of this compound, summarizing key experimental findings, detailing relevant methodologies, and elucidating its potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents targeting oxidative stress-related pathologies.

Antioxidant Activity of this compound

Studies have demonstrated that this compound exhibits significant antioxidant activity in various in vitro models.[1][2] While specific quantitative data such as IC50 values for direct radical scavenging assays are not consistently reported in publicly accessible literature, the qualitative evidence strongly supports its role as an antioxidant. The primary methods used to evaluate the antioxidant potential of this compound and related compounds are the DPPH radical scavenging assay and the lipid peroxidation inhibition assay.

Data Presentation

Table 1: Summary of In Vitro Antioxidant Assays for Bakkenolides

CompoundAssayModel SystemKey FindingsReference
Bakkenolide-IIIaAntioxidant ActivityCell-free bioassaysExhibited significant antioxidant activities.[1][2]
Bakkenolide-IIIaNeuroprotection against oxidative insultsPrimary cultured neuronsDemonstrated significant neuroprotective effects.[1]
Bakkenolide BReactive Oxygen Species (ROS) ProductionLipopolysaccharide (LPS)-mediated neuroinflammation in microgliaSignificantly reduced the production of ROS.

Note: Specific quantitative data (e.g., IC50 values) for this compound were not available in the cited abstracts. The term "significant" is used as reported in the source literature.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound are likely multifaceted, involving both direct radical scavenging and the modulation of intracellular signaling pathways that govern the cellular antioxidant response.

Proposed Mechanism: Activation of the Nrf2-ARE Signaling Pathway

A key mechanism by which many natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct evidence for this compound is still emerging, studies on the structurally similar Bakkenolide B have shown significant upregulation of the Nrf2/ARE pathway. This pathway is a central regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for a range of protective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Proposed Nrf2-ARE Signaling Pathway for this compound

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bakkenolide_III This compound Keap1_Nrf2 Keap1-Nrf2 Complex Bakkenolide_III->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Cellular Protection Antioxidant_Proteins->Cellular_Protection Leads to

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

In addition to activating antioxidant pathways, Bakkenolide-IIIa has been shown to exert neuroprotective effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its activation can be triggered by oxidative stress. By inhibiting NF-κB activation, Bakkenolide-IIIa can reduce the production of pro-inflammatory mediators that contribute to oxidative damage.

Inhibition of NF-κB Signaling by this compound

NFkB_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Complex Oxidative_Stress->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Bakkenolide_III Bakkenolide-IIIa Bakkenolide_III->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces transcription Inflammation Inflammation & Oxidative Damage Inflammatory_Genes->Inflammation Leads to

Caption: Inhibition of the NF-κB pathway by Bakkenolide-IIIa.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Workflow:

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH solution in methanol (B129727) Start->Prepare_DPPH Prepare_Sample Prepare this compound solutions at various concentrations Start->Prepare_Sample Mix Mix DPPH solution with this compound or standard (e.g., Ascorbic Acid) Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 value Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction: A small volume of the this compound solution (or a standard antioxidant like ascorbic acid) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Lipid Peroxidation (LPO) Inhibition Assay in Rat Brain Homogenates

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids, which is a key event in cellular injury.

Workflow:

LPO_Workflow Start Start Prepare_Homogenate Prepare rat brain homogenate Start->Prepare_Homogenate Prepare_Sample Prepare this compound solutions Start->Prepare_Sample Incubate_Sample Incubate homogenate with this compound Prepare_Homogenate->Incubate_Sample Prepare_Sample->Incubate_Sample Induce_LPO Induce lipid peroxidation (e.g., with FeSO4/ascorbic acid) Incubate_Sample->Induce_LPO Stop_Reaction Stop the reaction (e.g., with TCA) Induce_LPO->Stop_Reaction Add_TBA Add Thiobarbituric Acid (TBA) and heat Stop_Reaction->Add_TBA Measure_Abs Measure absorbance of the TBARS product (~532 nm) Add_TBA->Measure_Abs Calculate Calculate % inhibition of lipid peroxidation Measure_Abs->Calculate End End Calculate->End

References

Methodological & Application

Application Notes and Protocols: Enantiospecific Total Synthesis of (-)-Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the enantiospecific total synthesis of the sesquiterpene lactone, (-)-Bakkenolide III. The synthetic strategy commences from the readily available chiral starting material, (S)-(+)-carvone, and employs a key radical cyclization step to construct the characteristic cis-hydrindanone core of the bakkenolide (B600228) family. This approach also facilitates the formal total synthesis of several other related bakkenolide natural products.

Synthetic Strategy Overview

The retrosynthetic analysis for (-)-Bakkenolide III hinges on the disconnection of the spiro-fused γ-butyrolactone and the strategic formation of the cis-hydrindanone skeleton. The synthesis begins with (S)-(+)-carvone and proceeds through the formation of a key iodoketone intermediate. A pivotal radical cyclization of this intermediate establishes the core bicyclic system. Subsequent functional group manipulations, including the introduction of a propargyl ester and a final retro-aldol/aldol condensation sequence, complete the synthesis.

Enantiospecific_Total_Synthesis_of_Bakkenolide_III cluster_start Starting Material cluster_core_formation Core Skeleton Assembly cluster_functionalization Functional Group Interconversion cluster_endgame Final Steps S-(+)-Carvone S-(+)-Carvone Enone_7 Enone Intermediate S-(+)-Carvone->Enone_7 Multi-step conversion Iodoketone_6 Iodoketone Intermediate Enone_7->Iodoketone_6 Conjugate addition & Iodination Hydrindanone_5 cis-Hydrindanone Core Iodoketone_6->Hydrindanone_5 Radical Cyclization (Key Step) Hydrindanone_4 Functionalized Hydrindanone Hydrindanone_5->Hydrindanone_4 Reduction, Protection, Ozonolysis Propargyl_Ester_3 Propargyl Ester Intermediate Hydrindanone_4->Propargyl_Ester_3 Deprotonation & Acylation Spiro-lactone_18 Spiro-lactone Intermediate Propargyl_Ester_3->Spiro-lactone_18 Manganese(III) acetate (B1210297) mediated cyclization Hydroxyketone_19 Hydroxyketone Intermediate Spiro-lactone_18->Hydroxyketone_19 Deprotection Diol_20 Diol Intermediate Hydroxyketone_19->Diol_20 SmI2 Reduction Bakkenolide_III (-)-Bakkenolide III Diol_20->Bakkenolide_III Retro-aldol & Aldol Condensation

Figure 1. Overall synthetic workflow for the enantiospecific total synthesis of (-)-Bakkenolide III.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of (-)-Bakkenolide III.

StepStarting MaterialProductReagents and ConditionsYield (%)
1(S)-(+)-CarvoneEnone intermediate 7 Multi-step sequenceNot reported as a single yield
2Enone 7 Iodoketone 6 1. (CH₂=CHCH₂)₂CuCN·2LiCl, TMSCl; 2. NaI, m-CPBANot reported directly, used crude
3Iodoketone 6 cis-Hydrindanone 5 Bu₃SnH, AIBN, benzene (B151609), refluxNot reported directly
4cis-Hydrindanone 5 Hydrindanone 4 1. NaBH₄; 2. TBS-triflate, 2,6-lutidine; 3. O₃, then Me₂SNot reported directly
5Hydrindanone 4 Propargyl ester 3 LDA, propargyl cyanoformateGood
6Propargyl ester 3 Spiro-lactone 18 Mn(OAc)₃, EtOHNot reported directly
7Spiro-lactone 18 Hydroxyketone 19 40% HF, MeCNNot reported directly
8Hydroxyketone 19 Diol 20 SmI₂Not reported directly
9Diol 20 (-)-Bakkenolide III (2a )TBAF, THFNot reported directly

Note: The primary literature focuses on the successful implementation of the synthetic route, and as such, isolated yields for every intermediate are not always provided. The term "Good" indicates a high-yielding transformation as described in the publication.

Experimental Protocols

Key Step: Radical Cyclization to form cis-Hydrindanone Core

This protocol describes the pivotal radical-initiated cyclization of the iodoketone intermediate to construct the cis-fused hydrindanone skeleton.

Procedure:

  • To a solution of the iodoketone intermediate 6 (1.0 equivalent) in degassed benzene (concentration not specified), add tributyltin hydride (Bu₃SnH, 1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone 5 .

Formation of the Spiro-lactone Framework

This procedure outlines the manganese(III)-mediated radical cyclization to install the spiro-fused γ-butyrolactone moiety.

Procedure:

  • To a solution of the propargyl ester 3 (1.0 equivalent) in ethanol, add manganese(III) acetate (Mn(OAc)₃, 2.5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the spiro-lactone 18 .

Final Conversion to (-)-Bakkenolide III

This protocol details the final two steps of the synthesis, involving a samarium(II) iodide reduction followed by a retro-aldol/aldol condensation.

Procedure:

  • Reduction: To a solution of the hydroxyketone 19 (1.0 equivalent) in a suitable solvent (e.g., THF), add a solution of samarium(II) iodide (SmI₂) until a persistent blue color is observed.

  • Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

  • Extract the aqueous layer with an organic solvent, combine the organic extracts, dry, and concentrate.

  • Purify the crude diol 20 by flash chromatography.

  • Retro-aldol/Aldol Condensation: To a solution of the purified diol 20 (1.0 equivalent) in THF, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, (-)-Bakkenolide III, by flash column chromatography.

This synthesis provides an efficient and enantiospecific route to (-)-Bakkenolide III and serves as a platform for accessing other members of the bakkenolide family of natural products. The strategic use of a radical cyclization for the formation of the key cis-hydrindanone core is a highlight of this synthetic approach.[1][2][3] The successful execution of this synthesis opens avenues for the preparation of analogues for further biological evaluation.

References

Application Notes and Protocols for the Quantification of Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III, a sesquiterpene lactone belonging to the bakkenolide family, has garnered interest within the scientific community for its potential biological activities. Found in certain plant species of the Petasites genus, accurate and precise quantification of Bakkenolide III is crucial for various research applications, including pharmacokinetic studies, quality control of herbal medicines, and elucidation of its pharmacological effects. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

The quantification of this compound can be effectively achieved through two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD) is a robust and widely available method for the routine analysis of this compound in plant extracts and other matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma and tissue samples, which is essential for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the simultaneous determination of several bakkenolides, including a this compound isomer (Bakkenolide-IIIa), from plant sources.

Experimental Protocol: HPLC-UV/DAD

1. Sample Preparation (from Petasites plant material)

  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material (e.g., rhizomes of Petasites tricholobus).

    • Add 20 mL of methanol (B129727) to the sample.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Start with a suitable gradient, which can be optimized, for example, starting at 30% A and increasing to 70% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm and 265 nm are reported to be suitable for the analysis of bakkenolides, including Bakkenolide-IIIa[1].

  • Injection Volume: 10 µL.

3. Calibration and Quantification

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and quantify the amount of this compound by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC Method

The following table summarizes the validation parameters for a similar bakkenolide analysis, which can be expected for a validated this compound method.[1]

ParameterTypical Value
Linearity (r²)> 0.999
Recovery (%)98.6 - 103.1
Precision (RSD%)< 2%
Limit of Detection (LOD)Analyte dependent
Limit of Quantification (LOQ)Analyte dependent

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Plant Material Extraction Ultrasonic Extraction (Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV/DAD Detector (235/265 nm) HPLC->Detection Data Data Acquisition & Quantification Detection->Data LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System (C18 Column, MRM Mode) Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data Logical_Relationship NP This compound (Natural Product) Quant Quantification (HPLC, LC-MS/MS) NP->Quant PD Pharmacodynamic Studies (In vitro/In vivo) NP->PD PK Pharmacokinetic Studies (ADME) Quant->PK Efficacy Therapeutic Efficacy PK->Efficacy Target Target Identification & Pathway Analysis PD->Target Target->Efficacy

References

Application Note and Protocol: HPLC-UV Determination of Bakkenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpenoid lactones found predominantly in plants of the Petasites genus. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their potent biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects.[1][2][3] Accurate and reliable quantitative analysis of bakkenolides is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible method for the determination of bakkenolides. This document provides a detailed protocol for the quantification of major bakkenolides, such as Bakkenolide (B600228) B and D, using HPLC-UV.

Principle

This method separates bakkenolides from a sample matrix using reversed-phase HPLC. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with acetonitrile (B52724) and water is typically employed to achieve optimal separation of multiple bakkenolides within a reasonable timeframe. The eluted compounds are detected by a UV detector at a wavelength where they exhibit maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation

1.1. Plant Material Extraction:

  • Objective: To extract bakkenolides from plant tissues (e.g., leaves, rhizomes).

  • Procedure:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 70% ethanol.

    • Perform extraction using sonication for 60 minutes at room temperature.[4]

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

1.2. Standard Solution Preparation:

  • Objective: To prepare stock and working standard solutions for calibration.

  • Procedure:

    • Accurately weigh 10 mg of each Bakkenolide reference standard (e.g., Bakkenolide B, Bakkenolide D).

    • Dissolve each standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC-UV Method

2.1. Chromatographic Conditions:

The following are example chromatographic conditions for the analysis of Bakkenolide B and D. These may need to be optimized for the specific instrument and to resolve other bakkenolides.

ParameterCondition for Bakkenolide BCondition for Bakkenolide D
HPLC System Agilent 1200 series or equivalentAgilent 1260 or equivalent
Column Luna C18 (150 x 3.0 mm, 5 µm)[1]INNO C18
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 0-35 min, 0-100% B0-45 min, 80-100% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 30°CNot specified
Injection Vol. 10 µL10 µL
UV Detection 215 nm290 nm

2.2. Method Validation Parameters:

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below with typical expected values.

Validation ParameterTypical Value/Result
Linearity (r²) > 0.999
Limit of Detection (LOD) 1.05 µg/mL (for Bakkenolide B at 210 nm)
Limit of Quantitation (LOQ) 3.38 µg/mL (for Bakkenolide B at 210 nm)
Recovery (%) 98.6 - 103.1%
Precision (RSD %) < 2%

Data Presentation

The quantitative data for Bakkenolide B and D from different studies are summarized in the tables below for easy comparison.

Table 1: HPLC-UV Method Parameters for Bakkenolide B Determination

ParameterValueReference
Column Luna C18 (150 x 3.0 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 0.4 mL/min
Detection Wavelength 215 nm
Linearity (r²) > 0.999
LOD 1.05 µg/mL (at 210 nm)
LOQ 3.38 µg/mL (at 210 nm)
Recovery 98.6 - 103.1%

Table 2: HPLC-UV Method Parameters for Bakkenolide D Determination

ParameterValueReference
Column INNO C18
Mobile Phase Acetonitrile/Water Gradient (80-100% Acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Content in P. japonicus roots 107.203 mg/g
Content in F. japonicum roots 166.103 mg/g

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc Inject uv_detection UV Detection hplc->uv_detection chromatogram Chromatogram uv_detection->chromatogram quantification Quantification chromatogram->quantification result result quantification->result Final Result

Caption: Workflow for Bakkenolide Determination by HPLC-UV.

Signaling Pathway of Bakkenolide B

Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to a reduction in pro-inflammatory cytokines.

G cluster_pathway Bakkenolide B Anti-Inflammatory Signaling Pathway bakkenolide_b Bakkenolide B ampk AMPK bakkenolide_b->ampk Activates nrf2 Nrf2 ampk->nrf2 Activates are ARE nrf2->are Binds to ho1_nqo1 HO-1, NQO-1 are->ho1_nqo1 Upregulates inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ho1_nqo1->inflammation Inhibits

Caption: Bakkenolide B activates the AMPK/Nrf2 pathway.

Conclusion

The HPLC-UV method described provides a reliable and accessible approach for the quantitative determination of bakkenolides in various samples. The protocol can be adapted for the analysis of a range of bakkenolides and is suitable for quality control, research, and drug development applications. The elucidation of the anti-inflammatory signaling pathway of Bakkenolide B further underscores the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for Bakkenolide III in Primary Neuron Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Bakkenolide III, a sesquiterpene lactone, has emerged as a compound of interest in neuroscience research due to its significant neuroprotective properties. Extracted from medicinal plants of the Petasites genus, this compound has demonstrated the ability to mitigate neuronal damage in preclinical models of ischemic stroke. These application notes provide an overview of the utility of this compound in primary neuron cell culture, focusing on its mechanism of action and providing a basis for its investigation as a potential therapeutic agent for neurodegenerative disorders.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the modulation of key signaling pathways involved in apoptosis and inflammation. In primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia, this compound has been shown to:

  • Increase Cell Viability and Reduce Apoptosis: this compound treatment enhances the survival of primary neurons and reduces the number of apoptotic cells following an ischemic insult. This protective effect is dose-dependent.

  • Modulate the Bcl-2 Family Proteins: The compound dose-dependently increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical factor in preventing the mitochondrial pathway of apoptosis.

  • Inhibit the NF-κB Signaling Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and apoptosis. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65 subunit to the nucleus.

  • Suppress Akt and ERK1/2 Phosphorylation: this compound has been observed to inhibit the phosphorylation of Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2). These kinases are upstream regulators of the NF-κB pathway, and their inhibition contributes to the overall anti-inflammatory and pro-survival effects of this compound.

Data Presentation

While the literature confirms a dose-dependent neuroprotective effect of this compound, specific quantitative data on the percentage of cell viability or apoptosis at various concentrations in primary neurons is not consistently reported in a standardized format. The following tables summarize the observed effects based on available studies.

Table 1: Effect of this compound on Primary Neuron Viability and Apoptosis Following Oxygen-Glucose Deprivation (OGD)

This compound ConcentrationEffect on Cell ViabilityEffect on Apoptosis
Low to High RangeDose-dependent increaseDose-dependent decrease

Table 2: Effect of this compound on Key Apoptotic and Signaling Proteins in Primary Neurons Following OGD

Protein TargetEffect of this compound Treatment
Bcl-2/Bax RatioDose-dependent increase
Phospho-AktInhibition of phosphorylation
Phospho-ERK1/2Inhibition of phosphorylation
Phospho-IκBαInhibition of phosphorylation
Nuclear p65Inhibition of nuclear translocation

Mandatory Visualizations

Bakkenolide_III_Signaling_Pathway cluster_0 Oxygen-Glucose Deprivation (OGD) cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome OGD OGD Insult Akt Akt OGD->Akt Activates ERK ERK1/2 OGD->ERK Activates Bcl2_Bax Bcl-2/Bax Ratio OGD->Bcl2_Bax Decreases Bakk This compound Bakk->Akt Inhibits Bakk->ERK Inhibits Bakk->Bcl2_Bax Increases IKK IKKβ Akt->IKK ERK->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Apoptosis Apoptosis NFkB->Apoptosis Promotes Bcl2_Bax->Apoptosis Inhibits Viability Neuronal Viability Apoptosis->Viability Decreases

Caption: Signaling pathway of this compound in neuroprotection.

Experimental_Workflow cluster_0 Cell Culture Preparation cluster_1 Experimental Treatment cluster_2 Endpoint Assays PNC Primary Hippocampal Neuron Culture OGD Induce Oxygen-Glucose Deprivation (OGD) PNC->OGD Bakk_Treat Treat with this compound OGD->Bakk_Treat Viability Cell Viability Assay (e.g., MTT) Bakk_Treat->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Bakk_Treat->Apoptosis Western Western Blotting (Akt, ERK, NF-κB, Bcl-2, Bax) Bakk_Treat->Western

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture from Neonatal Rats

This protocol describes the isolation and culture of primary hippocampal neurons from P0-P2 neonatal rat pups.

Materials:

  • P0-P2 rat pups

  • Hibernate-A medium (chilled)

  • Papain (20 U/mL) and DNase I (100 U/mL) in Hibernate-A

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize neonatal rat pups in accordance with approved animal care protocols.

  • Sterilize the head with 70% ethanol.

  • Dissect the brain and isolate the hippocampi in chilled Hibernate-A medium.

  • Mince the hippocampal tissue into small pieces.

  • Incubate the tissue in the papain/DNase I solution at 37°C for 15-20 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of Neurobasal medium with 10% fetal bovine serum.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium.

  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated plates/coverslips at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue with half-media changes every 3-4 days.

Protocol 2: Induction of Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in vitro.

Materials:

  • Primary neuron cultures (7-10 days in vitro)

  • Deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS) or Neurobasal medium.

  • Hypoxic chamber (95% N2, 5% CO2)

Procedure:

  • Prepare the OGD medium by equilibrating glucose-free medium in the hypoxic chamber for at least 30 minutes to deoxygenate.

  • Remove the culture medium from the primary neurons and wash twice with the deoxygenated, glucose-free medium.

  • Add the OGD medium to the cultures. For drug treatment studies, add this compound to the OGD medium at the desired concentrations.

  • Place the cultures in the hypoxic chamber at 37°C for a specified duration (e.g., 1-3 hours).

  • To terminate OGD, remove the cultures from the chamber and replace the OGD medium with pre-warmed, complete Neurobasal medium.

  • Return the cultures to the standard incubator (37°C, 5% CO2) for the desired reperfusion period (e.g., 24 hours).

Protocol 3: TUNEL Assay for Apoptosis Detection

This protocol outlines the detection of apoptotic cells using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

  • Primary neuron cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • After the experimental treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.

  • Wash twice with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence (e.g., green or red, depending on the kit), and all nuclei will be stained with DAPI (blue).

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells in several random fields.

Protocol 4: Western Blotting for Signaling Proteins

This protocol details the analysis of protein expression and phosphorylation status.

Materials:

  • Primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • For analysis of nuclear translocation of p65, perform subcellular fractionation to isolate cytoplasmic and nuclear extracts before lysis and Western blotting.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin). For phosphorylation analysis, express the data as a ratio of the phosphorylated protein to the total protein.

Application Notes and Protocols for In Vivo Experiments with Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III is a sesquiterpene lactone that has demonstrated significant biological activity, notably in the areas of neuroprotection and anti-inflammation. These application notes provide detailed protocols for in vivo experimental designs to investigate the therapeutic potential of this compound. The following sections outline methodologies for studying its effects in models of cerebral ischemia-reperfusion injury and acute inflammation, based on its known mechanisms of action, including the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK.

Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion

This protocol is designed to assess the neuroprotective capabilities of this compound in a transient focal cerebral damage model in rats.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To determine the efficacy of this compound in reducing infarct volume and neurological deficits following ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Anesthetics (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Neurological scoring system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • MCAO Surgery:

    • Anesthetize the rat.

    • Perform the MCAO surgery to induce transient focal cerebral ischemia for 2 hours, followed by reperfusion.

  • Drug Administration:

    • Immediately after reperfusion, administer this compound or vehicle via oral gavage (i.g.).

    • Divide animals into the following groups (n=8-10 per group):

      • Sham group (surgery without MCAO)

      • Vehicle control group (MCAO + vehicle)

      • This compound low dose (MCAO + 4 mg/kg)[1]

      • This compound medium dose (MCAO + 8 mg/kg)[1]

      • This compound high dose (MCAO + 16 mg/kg)[1]

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., a 0-4 point scale).

  • Infarct Volume Measurement:

    • At 24 hours post-reperfusion, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Biochemical Analysis (Optional):

    • Collect brain tissue from the peri-infarct area.

    • Perform Western blot analysis to measure the phosphorylation levels of Akt, ERK1/2, IKKβ, IκBα, and p65.[1]

    • Conduct TUNEL assays to assess apoptosis.[1]

Data Presentation: Neuroprotection
GroupDose (mg/kg)Neurological Deficit Score (at 24h)Infarct Volume (%)72h Survival Rate (%)
Sham-00100
Vehicle-Mean ± SDMean ± SDTo be determined
This compound4Mean ± SDMean ± SDTo be determined
This compound8Mean ± SDMean ± SDTo be determined
This compound16Mean ± SDMean ± SDTo be determined

Signaling Pathway and Experimental Workflow

neuroprotection_workflow cluster_protocol Experimental Protocol acclimatization Animal Acclimatization mcao MCAO Surgery (2h ischemia) acclimatization->mcao reperfusion Reperfusion mcao->reperfusion drug_admin Drug Administration (this compound or Vehicle) reperfusion->drug_admin neuro_scoring Neurological Scoring (24h) drug_admin->neuro_scoring euthanasia Euthanasia & Brain Harvest (24h) neuro_scoring->euthanasia ttc_staining TTC Staining euthanasia->ttc_staining biochem Biochemical Analysis (Western Blot, TUNEL) euthanasia->biochem infarct_analysis Infarct Volume Analysis ttc_staining->infarct_analysis

Caption: Workflow for the in vivo neuroprotection study.

neuroprotective_pathway cluster_pathway This compound Neuroprotective Signaling BIII This compound Akt p-Akt BIII->Akt inhibits ERK p-ERK1/2 BIII->ERK inhibits IKK p-IKKβ BIII->IKK inhibits Apoptosis Apoptosis BIII->Apoptosis inhibits Akt->IKK ERK->IKK IkB p-IκBα IKK->IkB NFkB_p65 p-p65 IkB->NFkB_p65 NFkB_translocation NF-κB Nuclear Translocation NFkB_p65->NFkB_translocation NFkB_translocation->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection leads to increased

Caption: this compound's inhibitory effect on neuroinflammatory signaling.

Anti-inflammatory Effects of this compound in an Acute Inflammation Model

This section details protocols for evaluating the anti-inflammatory properties of this compound using two standard acute inflammation models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound by measuring its ability to reduce paw edema.

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: As described in section 1.1.

  • Drug Administration:

    • Administer this compound, vehicle, or positive control orally (p.o.) 1 hour before carrageenan injection.

    • Suggested dosing for this compound can be extrapolated from in vitro data (20-50 µM effective range) and other in vivo studies, starting with doses around 10, 20, and 40 mg/kg.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To investigate the effect of this compound on the systemic production of pro-inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization: As described in section 1.1.

  • Drug Administration:

    • Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour prior to LPS challenge.

  • Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg).

  • Sample Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture and prepare serum.

  • Cytokine Analysis: Quantify the serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's instructions.

Data Presentation: Anti-inflammation

Table 2.1: Carrageenan-Induced Paw Edema

Group Dose (mg/kg) Paw Volume (mL) at 3h % Inhibition of Edema
Vehicle - Mean ± SD 0
Indomethacin 10 Mean ± SD To be calculated
This compound 10 Mean ± SD To be calculated
This compound 20 Mean ± SD To be calculated

| this compound | 40 | Mean ± SD | To be calculated |

Table 2.2: LPS-Induced Systemic Inflammation

Group Dose (mg/kg) TNF-α (pg/mL) IL-1β (pg/mL) IL-6 (pg/mL)
Vehicle - Mean ± SD Mean ± SD Mean ± SD
This compound 10 Mean ± SD Mean ± SD Mean ± SD
This compound 20 Mean ± SD Mean ± SD Mean ± SD

| this compound | 40 | Mean ± SD | Mean ± SD | Mean ± SD |

Signaling Pathway and Experimental Workflow

inflammation_workflow cluster_carr Carrageenan Paw Edema cluster_lps LPS Systemic Inflammation c_drug Drug Administration c_induce Carrageenan Injection c_drug->c_induce c_measure Measure Paw Volume (0-5h) c_induce->c_measure l_drug Drug Administration l_induce LPS Injection l_drug->l_induce l_collect Blood Collection (2h) l_induce->l_collect l_analyze ELISA for Cytokines l_collect->l_analyze

Caption: Workflows for in vivo anti-inflammatory models.

anti_inflammatory_pathway cluster_pathway This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK BIII This compound BIII->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcription

Caption: this compound's inhibition of the canonical NF-κB pathway.

Proposed In Vivo Anti-Cancer Efficacy Study of this compound

While direct in vivo anti-cancer studies for this compound are not extensively documented, its known inhibitory effects on pro-survival pathways like PI3K/Akt and MAPK/ERK suggest potential anti-proliferative activity. This section proposes a protocol for a preliminary in vivo anti-cancer study.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the anti-tumor efficacy of this compound on the growth of subcutaneously implanted human cancer cells.

Materials:

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Prepare a cell suspension in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o., daily) or vehicle for a specified period (e.g., 21 days).

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot for p-Akt, p-ERK).

Data Presentation: Anti-Cancer Efficacy
GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle-Mean ± SDMean ± SD0
This compound10Mean ± SDMean ± SDTo be calculated
This compound20Mean ± SDMean ± SDTo be calculated
This compound40Mean ± SDMean ± SDTo be calculated

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_protocol Xenograft Model Workflow cell_culture Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth (~100 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Treatment (this compound or Vehicle) randomization->treatment measurement Tumor Measurement (2-3 times/week) treatment->measurement endpoint Endpoint & Tumor Excision measurement->endpoint analysis Analysis (Weight, Histology) endpoint->analysis

Caption: Workflow for the proposed in vivo anti-cancer study.

anticancer_pathway cluster_pathway Proposed Anti-Cancer Signaling of this compound GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras BIII This compound Akt Akt BIII->Akt inhibits ERK ERK BIII->ERK inhibits PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Proposed inhibitory action of this compound on pro-survival pathways.

References

Application of Bakkenolide III in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of Bakkenolide III and its closely related analogue, Bakkenolide-IIIa, in the context of neurodegenerative diseases. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and conducting further investigations into the neuroprotective mechanisms of this class of compounds.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and ischemic brain injury, are characterized by the progressive loss of neuronal structure and function. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating neuronal damage. Bakkenolides, a group of sesquiterpene lactones, have demonstrated significant neuroprotective and antioxidant activities.[1] Specifically, Bakkenolide-IIIa, a major novel compound extracted from the rhizome of Petasites tricholobus, has shown promise in protecting against cerebral damage by inhibiting key inflammatory and apoptotic signaling pathways.[2] This document outlines the current understanding of this compound's application in neurodegenerative disease research, including its mechanism of action, and provides detailed protocols for relevant experimental models.

Mechanism of Action

Preclinical studies on Bakkenolide-IIIa suggest a multi-target approach in conferring neuroprotection, primarily through the inhibition of apoptosis and neuroinflammation. The key signaling pathways implicated are:

  • Inhibition of NF-κB Signaling: Bakkenolide-IIIa has been shown to inhibit the activation and nuclear translocation of NF-κB, a critical regulator of inflammatory responses in the brain.[2] This is achieved by preventing the phosphorylation of its upstream regulators, including Akt, ERK1/2, IKKβ, and IκBα.[2]

  • Modulation of Apoptotic Pathways: The compound exerts anti-apoptotic effects by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2]

  • Antioxidant Activity: Bakkenolides, including Bakkenolide-IIIa, exhibit significant antioxidant properties, which can mitigate oxidative stress—a common pathological feature of neurodegenerative disorders.

The proposed signaling pathway for the neuroprotective effects of Bakkenolide-IIIa is depicted below.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemic Insult Ischemic Insult Receptor Receptor Ischemic Insult->Receptor Akt Akt Receptor->Akt P ERK1/2 ERK1/2 Receptor->ERK1/2 P Bakkenolide-IIIa Bakkenolide-IIIa Bakkenolide-IIIa->Akt Bakkenolide-IIIa->ERK1/2 IKKβ IKKβ Bakkenolide-IIIa->IKKβ IκBα IκBα Bakkenolide-IIIa->IκBα p65 p65 Bakkenolide-IIIa->p65 Bcl-2/Bax ratio Bcl-2/Bax ratio Bakkenolide-IIIa->Bcl-2/Bax ratio Akt->IKKβ P ERK1/2->IKKβ P IKKβ->IκBα P NF-κB Complex (p65/IκBα) p65 IκBα NF-κB (p65) NF-κB (p65) p65->NF-κB (p65) Translocation NF-κB Complex (p65/IκBα)->p65 IκBα degradation Apoptosis Apoptosis Bcl-2/Bax ratio->Apoptosis Inflammatory Gene Expression Inflammatory Gene Expression NF-κB (p65)->Inflammatory Gene Expression Inflammatory Gene Expression->Apoptosis

Figure 1. Proposed signaling pathway of Bakkenolide-IIIa's neuroprotective effects.

Quantitative Data Summary

The neuroprotective effects of Bakkenolide-IIIa have been quantified in both in vivo and in vitro models.

Table 1: In Vivo Efficacy of Bakkenolide-IIIa in a Rat Model of Transient Focal Cerebral Ischemia
ParameterVehicle ControlBakkenolide-IIIa (4 mg/kg)Bakkenolide-IIIa (8 mg/kg)Bakkenolide-IIIa (16 mg/kg)
Infarct Volume (%) ~35%ReducedSignificantly ReducedSignificantly Reduced
Neurological Deficit Score HighReducedSignificantly ReducedSignificantly Reduced
72h Survival Rate (%) LowerIncreasedIncreasedSignificantly Increased

Note: "Reduced" indicates a decrease compared to the vehicle control, while "Significantly Reduced/Increased" denotes a statistically significant change.

Table 2: In Vitro Neuroprotective Effects of Bakkenolide-IIIa on Primary Hippocampal Neurons Exposed to Oxygen-Glucose Deprivation (OGD)
ParameterOGD ControlBakkenolide-IIIa (Concentration)
Cell Viability (%) DecreasedIncreased (Dose-dependent)
Apoptotic Cells (%) IncreasedDecreased (Dose-dependent)
Bcl-2/Bax Ratio DecreasedIncreased (Dose-dependent)

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the neuroprotective effects of Bakkenolide-IIIa. These can be adapted for the study of this compound.

In Vivo Model: Transient Focal Cerebral Ischemia in Rats

This protocol describes the induction of transient focal cerebral ischemia in rats to mimic stroke conditions.

A Anesthetize Rat B Expose Carotid Artery A->B C Introduce Filament into Internal Carotid Artery B->C D Occlude Middle Cerebral Artery (MCA) C->D E Reperfusion (Remove Filament) D->E F Administer Bakkenolide-IIIa or Vehicle E->F G Assess Neurological Deficit F->G H Measure Infarct Volume (TTC Staining) F->H

Figure 2. Workflow for the in vivo transient focal cerebral ischemia model.

Materials:

  • Male Sprague-Dawley rats (250-280 g)

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • 4-0 monofilament nylon suture

  • Bakkenolide-IIIa solution

  • Vehicle solution (control)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic.

  • Surgical Procedure:

    • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.

    • Advance the filament approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

  • Drug Administration: Immediately after reperfusion, administer Bakkenolide-IIIa (4, 8, or 16 mg/kg) or vehicle intraperitoneally.

  • Neurological Assessment: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At 72 hours, euthanize the animals and perfuse the brains.

    • Slice the brain into coronal sections.

    • Stain the sections with 2% TTC solution to differentiate between infarcted (white) and non-infarcted (red) tissue.

    • Quantify the infarct volume using image analysis software.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Hippocampal Neurons

This protocol details the induction of OGD in cultured neurons to simulate ischemic conditions in vitro.

A Culture Primary Hippocampal Neurons B Replace with Glucose-Free Medium A->B C Incubate in Hypoxic Chamber (95% N2, 5% CO2) B->C D Reoxygenation (Return to Normal Medium and Incubator) C->D E Treat with Bakkenolide-IIIa D->E F Assess Cell Viability (MTT Assay) E->F G Quantify Apoptosis (TUNEL Assay) E->G H Analyze Protein Expression (Western Blot) E->H

Figure 3. Workflow for the in vitro oxygen-glucose deprivation model.

Materials:

  • Primary hippocampal neuron cultures

  • Glucose-free Earle’s balanced salt solution (EBSS)

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Bakkenolide-IIIa

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Antibodies for Western blotting (e.g., Bcl-2, Bax, p-Akt, p-ERK1/2, p-IKKβ, p-IκBα, p-p65)

Procedure:

  • Cell Culture: Culture primary hippocampal neurons from embryonic day 18 rat fetuses.

  • OGD Induction:

    • Wash the cultured neurons with glucose-free EBSS.

    • Place the cultures in the hypoxic chamber for a defined period (e.g., 2 hours).

  • Reoxygenation and Treatment:

    • Remove the cultures from the hypoxic chamber.

    • Replace the glucose-free medium with the original culture medium.

    • Add Bakkenolide-IIIa at various concentrations to the culture medium.

  • Cell Viability Assay (MTT): After 24 hours of reoxygenation, add MTT solution to the cultures and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

  • Apoptosis Assay (TUNEL): Fix the cells and perform TUNEL staining according to the manufacturer's instructions to identify apoptotic cells.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation levels of target proteins in the NF-κB and apoptotic pathways.

NF-κB Activation Assays

Immunofluorescence for p65 Nuclear Translocation:

  • Following OGD and Bakkenolide-IIIa treatment, fix the cells.

  • Permeabilize the cells and block non-specific binding.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA):

  • Extract nuclear proteins from treated cells or brain tissue.

  • Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB consensus sequence.

  • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands by autoradiography to assess NF-κB DNA binding activity.

Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. The neuroprotective effects of Bakkenolide-IIIa are attributed to its anti-inflammatory and anti-apoptotic properties, primarily through the inhibition of the NF-κB signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the therapeutic potential of this compound in various models of neurodegeneration. Future studies should focus on elucidating the precise molecular targets and evaluating its efficacy in models of other neurodegenerative conditions like Alzheimer's and Parkinson's disease.

References

Bakkenolide III as a Tool for Studying PAF-Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). Consequently, PAF-R antagonists are of significant interest as potential therapeutic agents. Bakkenolides, a group of sesquiterpenoid lactones isolated from plants of the genus Petasites, have emerged as promising natural PAF-R antagonists.

This document provides detailed application notes and protocols for utilizing bakkenolides, with a focus on Bakkenolide III, as tools for studying PAF-receptor antagonism. Due to the limited specific data on this compound's PAF receptor activity, this guide will leverage the well-documented PAF-antagonistic properties of a closely related compound, Bakkenolide G , as a representative example. The methodologies and principles described herein are broadly applicable to the characterization of other bakkenolides, including this compound.

Application Notes

Bakkenolides can be employed in a variety of in vitro and in vivo experimental settings to investigate the roles of PAF and to screen for novel PAF-R antagonists.

  • Competitive Binding Assays: To determine the affinity and specificity of bakkenolides for the PAF receptor, competitive binding assays using radiolabeled PAF are essential.

  • Functional Assays: The antagonistic activity of bakkenolides can be quantified by measuring their ability to inhibit PAF-induced physiological responses in cells, such as platelet aggregation, intracellular calcium mobilization, and the release of inflammatory mediators.

  • Signaling Pathway Analysis: Bakkenolides can be used to dissect the downstream signaling cascades initiated by PAF-R activation, including the activation of phospholipase C (PLC), leading to inositol (B14025) phosphate (B84403) production and thromboxane (B8750289) B2 formation.

  • In Vivo Models: The therapeutic potential of bakkenolides can be assessed in animal models of PAF-mediated diseases, such as endotoxic shock, asthma, and inflammatory liver injury[1].

Quantitative Data Summary

The following tables summarize the quantitative data for the PAF-receptor antagonist activity of Bakkenolide G, which serves as a reference for the potential activity of this compound.

Table 1: Inhibitory Activity of Bakkenolide G on PAF-Induced Platelet Aggregation [2][3][4]

ParameterValueDescription
IC50 5.6 ± 0.9 μMConcentration of Bakkenolide G that inhibits 50% of platelet aggregation induced by 2 ng/mL PAF.
pA2 6.21 ± 0.75A measure of the affinity of a competitive antagonist for its receptor.
Schild Plot Slope 1.31 ± 0.31A value close to 1.0 is indicative of competitive antagonism.

Table 2: Bakkenolide G Activity in PAF Receptor Binding and Downstream Signaling [2]

AssayParameterValueDescription
[3H]PAF Binding IC502.5 ± 0.4 μMConcentration of Bakkenolide G that displaces 50% of specifically bound [3H]PAF to platelets.
Thromboxane B2 Formation InhibitionConcentration-dependentBakkenolide G inhibits PAF-induced formation of thromboxane B2.
Intracellular Ca2+ Increase InhibitionConcentration-dependentBakkenolide G inhibits the PAF-induced increase in intracellular calcium concentration.
Phosphoinositide Breakdown InhibitionConcentration-dependentBakkenolide G inhibits PAF-induced breakdown of phosphoinositides.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the PAF-receptor antagonism of bakkenolides.

PAF Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the PAF receptor on isolated platelet membranes.

Materials:

  • Washed human or rabbit platelets

  • [3H]PAF (radioligand)

  • This compound (or other test compounds)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, and 0.25% bovine serum albumin)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Platelet Membrane Preparation: Prepare platelet membranes from washed platelets by sonication and centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Platelet membrane preparation and [3H]PAF.

    • Non-specific Binding: Platelet membrane preparation, [3H]PAF, and a high concentration of unlabeled PAF (e.g., 1 µM).

    • Competitive Binding: Platelet membrane preparation, [3H]PAF, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit PAF-induced platelet aggregation using light transmission aggregometry.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • PAF

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Aggregometer

Procedure:

  • PRP and PPP Preparation: Obtain PRP and PPP from citrated whole blood by centrifugation at different speeds.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay:

    • Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a vehicle control or varying concentrations of this compound to the PRP and incubate for a short period (e.g., 2-5 minutes).

    • Initiate aggregation by adding a submaximal concentration of PAF.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Measure the maximum aggregation percentage for each condition. Calculate the percentage inhibition of aggregation by this compound at each concentration relative to the vehicle control. Determine the IC50 value.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses a fluorescent calcium indicator to measure the effect of this compound on PAF-induced intracellular calcium mobilization in platelets.

Materials:

  • Washed platelets

  • Fura-2 AM (or other suitable calcium indicator dye)

  • HEPES-buffered saline

  • PAF

  • This compound

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Platelet Loading: Incubate washed platelets with Fura-2 AM in HEPES-buffered saline to allow the dye to enter the cells.

  • Washing: Centrifuge the platelets to remove extracellular dye and resuspend them in fresh buffer.

  • Measurement:

    • Place the Fura-2 loaded platelets in a cuvette in the fluorometer or on a coverslip for microscopy at 37°C.

    • Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add vehicle or this compound and incubate for a few minutes.

    • Add PAF to stimulate an increase in [Ca2+]i and continue recording the fluorescence ratio.

  • Data Analysis: Convert the fluorescence ratio to [Ca2+]i concentrations using a standard calibration curve. Compare the peak [Ca2+]i in the presence and absence of this compound to determine the inhibitory effect.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this document.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAF_R PAF Receptor (GPCR) PAF->PAF_R Bakkenolide_III This compound Bakkenolide_III->PAF_R Antagonism G_protein Gq Protein PAF_R->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Platelet_Aggregation Platelet Aggregation & Thromboxane Formation Ca2_release->Platelet_Aggregation PKC->Platelet_Aggregation Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Platelet Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay incubation Incubate at Room Temperature setup_assay->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis: Calculate Specific Binding & Determine IC50 scintillation->analysis end End analysis->end Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp calibrate Calibrate Aggregometer with PRP and PPP prep_prp->calibrate incubate_compound Incubate PRP with This compound or Vehicle calibrate->incubate_compound add_paf Add PAF to Initiate Aggregation incubate_compound->add_paf record Record Light Transmission add_paf->record analysis Analyze Aggregation Curves & Calculate IC50 record->analysis end End analysis->end

References

Bakkenolide III: A Promising Tool for Investigating Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone, has emerged as a compound of interest in the study of oxidative stress-related cellular pathways. Its neuroprotective and antioxidant properties make it a valuable molecular tool for researchers investigating the mechanisms of oxidative damage and cytoprotection. These application notes provide an overview of this compound's effects and detailed protocols for its use in in vitro models of oxidative stress.

Biological Activity and Mechanism of Action

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia. Studies have shown its ability to reduce cell death and inhibit inflammatory signaling pathways. While direct antioxidant capacity data is not extensively available, its protective effects are, in part, attributed to the modulation of key signaling cascades involved in the cellular response to oxidative stress.

Known Signaling Pathways Modulated by this compound

This compound has been shown to exert its neuroprotective effects by inhibiting the activation of several key signaling proteins. In response to oxygen-glucose deprivation (OGD), a common in vitro model for ischemia-reperfusion injury, this compound inhibits the phosphorylation of Akt, ERK1/2, and components of the NF-κB pathway, including IKKβ, IκBα, and p65. This leads to a reduction in the nuclear translocation and activation of NF-κB, a transcription factor that plays a critical role in inflammation and apoptosis.

Bakkenolide_III This compound Akt Akt Bakkenolide_III->Akt inhibits phosphorylation ERK12 ERK1/2 Bakkenolide_III->ERK12 inhibits phosphorylation IKKbeta IKKβ Bakkenolide_III->IKKbeta inhibits phosphorylation Neuroprotection Neuroprotection Bakkenolide_III->Neuroprotection IkappaBalpha IκBα IKKbeta->IkappaBalpha phosphorylates p65 p65 IkappaBalpha->p65 releases NFkappaB_activation NF-κB Activation p65->NFkappaB_activation translocates to nucleus NFkappaB_activation->Neuroprotection promotes apoptosis & inflammation

Caption: Inhibition of NF-κB, Akt, and ERK1/2 signaling by this compound.
Putative Nrf2/ARE Pathway Activation

While direct evidence for this compound is pending, a closely related compound, Bakkenolide B, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This suggests a plausible mechanism for this compound's antioxidant effects. In this proposed pathway, this compound may promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE, leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Bakkenolide_III This compound (proposed) Keap1 Keap1 Bakkenolide_III->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds HO1 HO-1 ARE->HO1 upregulates NQO1 NQO1 ARE->NQO1 upregulates Antioxidant_Response Antioxidant Response & Cytoprotection HO1->Antioxidant_Response NQO1->Antioxidant_Response start Primary Neuronal Culture replace_media Replace with glucose-free medium start->replace_media hypoxia Incubate in hypoxic chamber (95% N2, 5% CO2) replace_media->hypoxia reoxygenation Return to normoxic conditions with normal medium hypoxia->reoxygenation add_bakkenolide Add this compound reoxygenation->add_bakkenolide incubation Incubate for 24h add_bakkenolide->incubation analysis Assess cell viability, apoptosis, and protein expression incubation->analysis

Troubleshooting & Optimization

Technical Support Center: Bakkenolide III Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Bakkenolide III for in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when working with this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous cell culture medium. Why is this happening?

A1: this compound, a sesquiterpene lactone, is a lipophilic molecule and is expected to have low aqueous solubility. Direct dissolution in water-based media will likely result in poor solubility and potential precipitation of the compound. While specific data for this compound is limited, related compounds like Bakkenolide C and D have predicted low water solubility. It is crucial to use an appropriate solvent system to achieve the desired concentration for your in vitro experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The standard approach for dissolving poorly soluble compounds like this compound is to first prepare a concentrated stock solution in a polar aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose as it can dissolve a wide range of compounds. Other organic solvents such as ethanol, chloroform, dichloromethane, and acetone (B3395972) can also dissolve bakkenolides.[1] For cell-based assays, it is critical to use a high-purity, anhydrous grade of DMSO to minimize toxicity to your cells.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous solution.[2] Here are several troubleshooting strategies:

  • Optimize the Dilution Process: Instead of adding the DMSO stock directly to the full volume of the medium, perform a stepwise dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Lower the Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the final assay medium. Try lowering the final working concentration.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and can also contribute to precipitation. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use a Co-solvent System: In some cases, a combination of solvents can improve solubility. However, for cell-based assays, the choice of co-solvents is limited by potential cytotoxicity.

  • Consider Formulation Strategies: For persistent solubility issues, advanced formulation approaches such as the use of cyclodextrins or lipid-based delivery systems may be necessary to improve the aqueous solubility of the compound.

Data Presentation: Solubility of Related Bakkenolides

CompoundPredicted Water Solubility (g/L)Source
Bakkenolide C0.13ALOGPS[3]
Bakkenolide D0.0024ALOGPS[4]

Note: This data is based on computational predictions and may not reflect experimental solubility values.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound will be required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions in Cell Culture Medium

This protocol describes the preparation of final working solutions of this compound for cell-based assays.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final concentration: Decide on the final concentrations of this compound required for your experiment.

  • Calculate the dilution factor: Based on your stock solution concentration, calculate the dilution required to achieve the final working concentrations. Remember to keep the final DMSO concentration below 0.5%.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium.

    • Example for a 10 µM working solution from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix gently by pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time.

Visualization of Pathways and Workflows

Signaling Pathway

This compound has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.[5] The diagram below illustrates the key steps in this pathway and the proposed point of intervention for this compound. Sesquiterpene lactones can inhibit the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB_IkBa_complex NF-κB-IκBα Complex NFkB_dimer NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB_dimer->NFkB_nucleus translocation NFkB_IkBa_complex->NFkB_dimer degradation of IκBα Bakkenolide_III This compound Bakkenolide_III->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression activates

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound solutions for in vitro assays.

experimental_workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store prepare_working Prepare working solution in pre-warmed medium store->prepare_working treat_cells Treat cells prepare_working->treat_cells end End treat_cells->end

Caption: Workflow for preparing this compound for in vitro experiments.

References

Technical Support Center: Enhancing the Stability of Bakkenolide Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Bakkenolide compounds in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Bakkenolide B solution appears to be degrading over time, leading to inconsistent results. What are the primary factors affecting its stability?

A1: Bakkenolide compounds, as sesquiterpene lactones, are susceptible to degradation influenced by several factors. The most critical are pH, temperature, and the solvent used. Generally, Bakkenolide B is more stable in acidic to neutral conditions and can degrade at higher temperatures. For instance, studies on similar sesquiterpene lactones show stability at pH 5.5, with degradation occurring at a physiological pH of 7.4, especially at 37°C.[1]

Q2: What are the visible signs or analytical indicators of Bakkenolide B degradation?

A2: Visual signs of degradation are often absent. Analytically, degradation can be detected using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent Bakkenolide B compound and the appearance of new peaks corresponding to degradation products over time. It is crucial to develop and validate such a method to accurately monitor the stability of your compound.

Q3: I am preparing stock solutions of Bakkenolide B for my experiments. What is the recommended solvent and storage condition?

A3: For stock solutions, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), stored at -20°C or lower in tightly sealed vials to minimize exposure to moisture and air. For aqueous working solutions, it is best to prepare them fresh before each experiment. If storage of aqueous solutions is necessary, use a buffer with a slightly acidic pH (around 5.5-6.5) and store at 4°C for a short period.

Q4: Can I do anything to improve the stability of Bakkenolide B in my aqueous experimental buffers?

A4: Yes, several strategies can be employed to enhance the stability of Bakkenolide compounds in aqueous solutions. These include:

  • pH Control: Maintaining a slightly acidic pH (5.5-6.5) using a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) can significantly reduce hydrolysis.

  • Use of Stabilizers: The addition of antioxidants can help prevent oxidative degradation.

  • Complexation: Encapsulating Bakkenolide B in cyclodextrins can protect the molecule from degradation.

  • Microencapsulation: For longer-term stability, microencapsulation within a polymer matrix can provide a protective barrier.

Troubleshooting Guides

Problem: Rapid loss of Bakkenolide B potency in cell culture media.

  • Possible Cause: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can accelerate the degradation of Bakkenolide B.[1]

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare the Bakkenolide B working solution in your cell culture medium immediately before adding it to the cells.

    • Minimize Exposure Time: Reduce the incubation time of your experiment if possible, without compromising the biological outcome.

    • Consider a Stabilizer: If longer incubation is necessary, investigate the compatibility of a stability-enhancing agent, such as a low concentration of a biocompatible antioxidant, with your cell line.

    • Cyclodextrin (B1172386) Complexation: Prepare a Bakkenolide B-cyclodextrin inclusion complex to improve its stability in the aqueous environment of the cell culture medium.

Problem: Inconsistent quantification of Bakkenolide B in stored analytical samples.

  • Possible Cause: The solvent used for sample storage and the storage temperature may be promoting degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure your analytical samples are stored in a solvent known to be compatible and non-reactive with Bakkenolide B. Acetonitrile (B52724) is often a good choice for HPLC samples.

    • Temperature Control: Store your analytical samples at or below -20°C until analysis.

    • Stability-Indicating Method: Verify that your HPLC method is stability-indicating, meaning it can separate the intact Bakkenolide B from any potential degradation products.

Data Presentation: Stability of Sesquiterpene Lactones

The following tables summarize the stability of sesquiterpene lactones, a class of compounds to which Bakkenolides belong, under various conditions. While specific data for Bakkenolide B is limited, these tables provide a general understanding of the stability profile of this compound class.

Table 1: Effect of Temperature on the Stability of Sesquiterpene Lactones in Arnica Tincture (70% Ethanol) over 3 Years.

Storage Temperature (°C)Decrease in Sesquiterpene Lactone Content (%)
+413
+2532
+3037

(Data adapted from a study on the stability of sesquiterpene lactones in Arnica tincture)

Table 2: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones with a Side Chain over 96 Hours.

pHTemperature (°C)Stability
5.525Stable
5.537Stable
7.425Degradation Observed
7.437Significant Degradation (Loss of side chain)

(Data adapted from a study on the stability of various sesquiterpene lactones)[1]

Experimental Protocols

Protocol for a Forced Degradation Study of Bakkenolide B

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Objective: To investigate the degradation of Bakkenolide B under various stress conditions.

Materials:

  • Bakkenolide B

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Bakkenolide B in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid Bakkenolide B powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Bakkenolide B (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC method. A typical method might use a C18 column with a mobile phase gradient of acetonitrile and water.[2]

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol for Enhancing Bakkenolide B Stability using Cyclodextrin Complexation

This protocol describes a method to prepare a Bakkenolide B-cyclodextrin inclusion complex to improve its aqueous solubility and stability.

Objective: To encapsulate Bakkenolide B within a cyclodextrin molecule.

Materials:

  • Bakkenolide B

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water (deionized)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution of Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water at a molar ratio of 1:1 or 1:2 (Bakkenolide B:Cyclodextrin). Gently warm the solution while stirring to ensure complete dissolution.

  • Dissolution of Bakkenolide B: Dissolve Bakkenolide B in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of Bakkenolide B to the aqueous cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the Bakkenolide B-cyclodextrin complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Microencapsulation of Bakkenolide B

This protocol provides a general guideline for the microencapsulation of Bakkenolide B using an oil-in-water (o/w) emulsion solvent evaporation method.

Objective: To encapsulate Bakkenolide B within a polymeric matrix for enhanced stability and controlled release.

Materials:

  • Bakkenolide B

  • A biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA)

  • A water-immiscible organic solvent (e.g., dichloromethane)

  • An aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA)

  • Homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase (Oil Phase): Dissolve Bakkenolide B and the polymer (PLGA) in the organic solvent (dichloromethane).

  • Preparation of the Aqueous Phase (Water Phase): Prepare an aqueous solution of the surfactant (PVA).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water (o/w) emulsion. The size of the resulting microdroplets will depend on the homogenization speed and duration.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of water and stir continuously at room temperature for several hours to allow the organic solvent to evaporate. This will cause the polymer to precipitate and solidify around the Bakkenolide B-containing oil droplets, forming microcapsules.

  • Collection and Washing: Collect the microcapsules by centrifugation or filtration. Wash them several times with deionized water to remove any residual surfactant.

  • Drying: Lyophilize the washed microcapsules to obtain a free-flowing powder.

  • Characterization: The size, morphology, and encapsulation efficiency of the microcapsules can be determined using techniques such as scanning electron microscopy (SEM) and HPLC.

Mandatory Visualizations

Below are diagrams illustrating the key signaling pathways modulated by Bakkenolide compounds.

Bakkenolide_B_NF-kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkB->IkB NFkB_IkB->NFkB DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Transcription Bakkenolide_B Bakkenolide B Bakkenolide_B->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Bakkenolide B.

Bakkenolide_B_AMPK_Nrf2_Activation cluster_nucleus Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK AMPK_p p-AMPK (Active) AMPK->AMPK_p Phosphorylation Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) AMPK_p->Nrf2_Keap1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription ROS Reduced ROS Antioxidant_Genes->ROS Inflammation Reduced Inflammation Antioxidant_Genes->Inflammation

Caption: Activation of the AMPK/Nrf2 signaling pathway by Bakkenolide B.

References

How to avoid common pitfalls in natural product extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to navigate and avoid common pitfalls in natural product extraction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate extraction method?

A1: The ideal extraction method depends on the properties of your target compound and the plant matrix. Key considerations include the compound's thermal stability, polarity, and the desired scale of extraction. Maceration is simple and suitable for heat-sensitive compounds, though it can be slow.[1] Soxhlet extraction is more efficient than maceration by using a continuous reflux of fresh solvent, but the prolonged heat can degrade thermally labile compounds.[2][3][4] Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly shorter extraction times and reduced solvent consumption. Supercritical Fluid Extraction (SFE), often using CO₂, is excellent for non-polar compounds and leaves no organic solvent residue, making it a "green" alternative.

Q2: What is the most critical factor in selecting a solvent?

A2: The most crucial factor is the principle of "like dissolves like." The polarity of the solvent should match the polarity of the target natural product to ensure efficient solubilization. For example, polar solvents like ethanol (B145695), methanol (B129727), or water are effective for extracting polar compounds such as flavonoids and phenolic acids. Non-polar solvents like hexane (B92381) are used for lipids and fatty acids. Other important factors include the solvent's safety, cost, environmental impact, and ease of removal from the final extract.

Q3: My target compound is heat-sensitive. Which extraction methods should I avoid?

A3: For heat-sensitive (thermolabile) compounds, you should avoid methods that involve high temperatures for extended periods. Soxhlet extraction, which continuously heats the solvent to its boiling point, can cause thermal degradation. High temperatures during solvent evaporation can also destroy sensitive compounds. Maceration at room temperature is a safer option, as is Ultrasound-Assisted Extraction (UAE) when temperature is properly controlled. Supercritical Fluid Extraction (SFE) using CO₂ is also ideal, as it operates at a low critical temperature (31°C).

Q4: How can I prevent my target compound from degrading during extraction?

A4: Degradation is a common pitfall caused by exposure to heat, light, oxygen, or extreme pH levels.

  • Heat: Use low-temperature extraction methods and remove solvents under reduced pressure at temperatures below 40-50°C.

  • Light: Protect your samples from light by using amber glassware or wrapping containers in aluminum foil, especially for photolabile compounds.

  • Oxidation: The phenolic structure of many natural products makes them susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants like ascorbic acid or BHT to the extraction solvent.

  • pH: Avoid strongly acidic or alkaline conditions unless required for a specific purpose (e.g., alkaloid extraction). A neutral or slightly acidic pH is generally recommended for stability.

Troubleshooting Guides

Problem: Low or No Yield of Target Compound

This is one of the most frequent challenges in natural product extraction. The following guide provides a systematic approach to identifying and resolving the cause.

Potential Cause Recommended Solutions & Explanations
1. Poor Raw Material Quality The concentration of the target compound can vary significantly based on harvest time, plant age, and storage conditions. Solution: Verify the botanical identity of your material. Ensure it was harvested at the optimal time and properly dried and stored in a cool, dark place to prevent degradation.
2. Inadequate Sample Preparation If the solvent cannot penetrate the plant matrix effectively, the extraction will be incomplete. Solution: Grind the dried plant material to a fine, uniform powder. This increases the surface area available for the solvent to interact with, enhancing diffusion. However, a particle size that is too fine can complicate filtration.
3. Suboptimal Solvent Selection The chosen solvent may not be effective at solubilizing the target compound. Solution: Test a range of solvents with varying polarities based on the known or predicted polarity of your target compound. Solvent mixtures (e.g., ethanol-water) are often more efficient than single solvents.
4. Inefficient Extraction Method The selected method may not be powerful enough for the specific plant matrix or compound. Maceration, for instance, is less efficient than Soxhlet or UAE. Solution: Switch to a more exhaustive method. If using maceration, ensure sufficient extraction time (days) and occasional agitation. For more robust extraction, consider UAE, MAE, or Soxhlet, keeping in mind the thermal stability of your compound.
5. Compound Degradation The target compound may be breaking down during the process due to heat, light, or pH. Solution: Review the "Preventing Degradation" FAQ. Minimize heat exposure, protect the sample from light, and ensure the pH is appropriate. If degradation is suspected, analyze a sample midway through the process.
Problem: Presence of Interfering Compounds (e.g., Chlorophyll)

Chlorophyll (B73375) is a common impurity in extracts from leaves and green plant parts, often interfering with subsequent chromatographic analysis and biological assays.

Potential Cause Recommended Solutions & Explanations
1. Co-extraction with Target Compound Chlorophyll is soluble in many organic solvents, including ethanol and methanol, leading to its co-extraction with more polar phytochemicals. Solution 1 (Solvent Partitioning): This is a simple and effective method. After initial extraction (e.g., with 80% methanol), add the extract to a separatory funnel with a nonpolar solvent like hexane. Shake gently. The nonpolar chlorophyll will move into the hexane layer, while more polar compounds remain in the methanol/water layer. Solution 2 (Solid-Phase Extraction - SPE): Pass the crude extract through a column packed with a solid adsorbent like silica (B1680970) gel, alumina, or activated charcoal. Chlorophyll will be retained by the adsorbent to a different degree than other phytochemicals, allowing for separation.
2. High Solubility in Extraction Solvent Using highly non-polar solvents or very cold polar solvents can sometimes minimize chlorophyll extraction from the start. Solution: If possible, perform the extraction with chilled ethanol. The cold temperature reduces the solubility of chlorophyll and waxes while still effectively extracting many target compounds.

Data Presentation: Comparison of Extraction Methods

The efficiency of different extraction techniques can vary significantly. The table below summarizes quantitative data on the extraction of phenolic compounds, a common class of bioactive natural products.

Table 1: Comparison of Total Phenolic Content (TPC) Yield from Various Extraction Methods

Extraction MethodPlant SourceTPC Yield (mg GAE/g dry basis)Key ParametersReference
Microwave-Assisted (MAE)Various227.63Short time, ethanol-water solvent
Pressurized Liquid (PLE)Various173.65Higher pressure, ethanol-water
Ultrasound-Assisted (UAE)Various92.99Shorter time, ethanol-water
Ultrasound-Assisted (UAE)Osmanthus fragrans584.9 (µmol Trolox/g DW)†39.1% ethanol, 35.2 min, 59.4°C
Supercritical Fluid (SFE)Various37.00Low temperature (40°C), CO₂
Soxhlet ExtractionOrthosiphon stamineus4.00% - 12.38% (yield %)6 hours, ethanol
MacerationOrthosiphon stamineus0.09% - 6.98% (yield %)3 days, ethanol

GAE: Gallic Acid Equivalents. This is a standard measure for total phenolic content. †Note: This value is reported in different units (Trolox equivalents), measuring antioxidant capacity, but demonstrates the high efficiency of optimized UAE.

Experimental Protocols & Visualizations

General Workflow for Natural Product Extraction

The following diagram illustrates the fundamental steps involved in isolating natural products, from raw material to purified compound.

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_process 3. Processing cluster_purify 4. Purification & Analysis A Plant Material (Fresh or Dried) B Grinding / Pulverization A->B C Solvent Addition & Extraction (e.g., UAE, Maceration) B->C D Filtration / Centrifugation C->D E Solvent Removal (Rotary Evaporation) D->E F Crude Extract E->F G Purification (e.g., Chromatography) F->G H Isolated Compound G->H I Analysis (e.g., HPLC, GC-MS) H->I

Caption: A generalized workflow for natural product extraction and isolation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol describes a general method for extracting phenolic compounds from a dried plant sample using a probe sonicator.

Methodology:

  • Sample Preparation: Weigh 1.0 g of finely ground, dried plant material and place it into a 50 mL beaker.

  • Solvent Addition: Add 20 mL of the extraction solvent (e.g., 70% ethanol in water) to the beaker.

  • Ultrasonication: Place the beaker in an ice bath to dissipate heat. Insert the probe of the sonicator approximately 1-2 cm into the solvent.

  • Extraction: Sonicate the mixture for a specified duration (e.g., 15-30 minutes) at a set power or amplitude. The exact time and power should be optimized for each specific plant material.

  • Separation: After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the solid plant material.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vial.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator at a temperature below 50°C to yield the crude extract.

  • Storage: Store the final extract at -20°C in a dark vial to prevent degradation.

Decision Tree: Selecting an Extraction Method

Choosing the right method is critical for success. This diagram provides a logical pathway for selecting a suitable technique based on key compound characteristics.

G A Thermally Stable? B Target Polarity? A->B  Yes C Need Green Solvent? A->C No   Soxhlet Soxhlet B->Soxhlet Any MAE MAE B->MAE Polar D Scale? C->D No SFE SFE (CO2) C->SFE Yes (Non-Polar) Maceration Maceration D->Maceration Lab Scale UAE UAE (controlled temp) D->UAE Lab/Pilot Percolation Percolation D->Percolation Large Scale

Caption: A decision-making guide for selecting an extraction method.

Protocol 2: Liquid-Liquid Partitioning for Chlorophyll Removal

This protocol details a common post-extraction cleanup step to remove chlorophyll from a polar extract.

Methodology:

  • Initial Extract: Obtain a crude extract using a polar solvent system (e.g., 80% methanol or ethanol). Concentrate the extract to a smaller volume if necessary.

  • Solvent Addition: Transfer the aqueous-alcoholic extract to a separatory funnel. Add an equal volume of n-hexane.

  • Mixing: Stopper the funnel and shake gently, periodically venting to release pressure. Vigorous shaking can lead to the formation of emulsions.

  • Separation: Allow the funnel to stand undisturbed until two distinct layers form. The upper layer will be the nonpolar n-hexane containing the chlorophyll, and the lower layer will be the aqueous-alcoholic phase containing the more polar phytochemicals.

  • Collection: Carefully drain the lower aqueous layer into a clean flask.

  • Repeat (Optional): To improve purity, the aqueous layer can be washed again with a fresh portion of n-hexane.

  • Final Processing: Collect the purified aqueous layer and remove the solvent under reduced pressure to obtain the chlorophyll-free extract.

Troubleshooting Flowchart: Low Extraction Yield

This diagram provides a step-by-step logical process to diagnose the cause of low extraction yields.

G Start Start: Low Yield Observed CheckMaterial Raw Material Quality Verified? Start->CheckMaterial CheckGrind Particle Size Optimal? CheckMaterial->CheckGrind Yes Sol_Material Solution: Source new, properly stored material. CheckMaterial->Sol_Material No CheckSolvent Solvent Polarity Matches Target? CheckGrind->CheckSolvent Yes Sol_Grind Solution: Optimize grinding procedure. CheckGrind->Sol_Grind No CheckMethod Method Efficiency Sufficient? CheckSolvent->CheckMethod Yes Sol_Solvent Solution: Test different solvents or solvent mixtures. CheckSolvent->Sol_Solvent No CheckDegradation Degradation Possible? CheckMethod->CheckDegradation Yes Sol_Method Solution: Increase time/power or use a stronger method (e.g., UAE). CheckMethod->Sol_Method No Sol_Degradation Solution: Reduce heat/light exposure; check pH. CheckDegradation->Sol_Degradation Yes End Yield Improved CheckDegradation->End No Sol_Material->CheckGrind Sol_Grind->CheckSolvent Sol_Solvent->CheckMethod Sol_Method->CheckDegradation Sol_Degradation->End

Caption: A troubleshooting flowchart for diagnosing low extraction yield.

References

Minimizing off-target effects of Bakkenolide III in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential off-target effects of Bakkenolide III in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: Bakkenolide IIIa has demonstrated neuroprotective effects by inhibiting the activation of key signaling pathways, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways. It has been shown to reduce the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65 in cellular models of neuronal stress.[1] These pathways are crucial in regulating inflammation, cell survival, and apoptosis.

Q2: What are the potential sources of off-target effects when using this compound?

A2: Like most small molecules, off-target effects of this compound can arise from several factors:

  • High Concentrations: Using concentrations significantly above the effective dose for on-target activity can lead to non-specific binding to other proteins.

  • Structural Similarity to Endogenous Molecules: this compound, a sesquiterpenoid lactone, may interact with proteins that bind structurally similar molecules.

  • Cell Type-Specific Protein Expression: The protein expression profile of a specific cell line can influence the potential for off-target interactions. A protein that is a low-affinity off-target may become significant if it is highly expressed in the cell type being used.

  • Metabolism of this compound: Cellular enzymes may metabolize this compound into derivatives with different activity profiles and potential off-target effects.

Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?

A3: A dose-response experiment is critical. You should test a wide range of this compound concentrations to identify the lowest concentration that produces the desired on-target effect (e.g., inhibition of p-Akt or a specific cellular phenotype). It is recommended to use a concentration at or near the IC50 or EC50 for the on-target effect and avoid concentrations that induce significant cytotoxicity, which is more likely to be a result of off-target effects.

Q4: I am observing unexpected cellular phenotypes after this compound treatment. How can I determine if these are off-target effects?

A4: This is a common challenge in small molecule research. Here are several strategies to investigate unexpected phenotypes:

  • Orthogonal Controls: Use a structurally different compound that is known to target the same pathway as this compound. If this second compound produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target protein (e.g., a component of the NF-κB or Akt pathway). If the phenotype of the genetic knockdown recapitulates the effect of this compound treatment, it provides strong evidence for an on-target effect.

  • Rescue Experiments: In a cell line where the target protein is knocked out or knocked down, treatment with this compound should not produce the phenotype of interest if it is an on-target effect.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your cellular system. Techniques like cellular thermal shift assay (CETSA) can confirm target engagement.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cell Death at Expected Efficacious Doses 1. Concentration is too high, leading to off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. The specific cell line is highly sensitive.1. Perform a detailed dose-response curve for both efficacy and cytotoxicity (e.g., using an MTT or LDH assay) to determine the therapeutic window. Use the lowest effective concentration. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5% for DMSO). Run a vehicle-only control. 3. Test this compound in a different cell line known to be more robust, if appropriate for your research question.
Inconsistent Results Between Experiments 1. Variability in cell passage number or health. 2. Inconsistent preparation of this compound stock solutions. 3. Degradation of this compound.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 3. Purchase from a reputable supplier and check the recommended storage conditions.
Lack of Expected On-Target Effect (e.g., no change in p-Akt levels) 1. Insufficient concentration of this compound. 2. Inappropriate timing of the assay. 3. The target pathway is not active in your cell model under basal conditions. 4. The compound is inactive.1. Increase the concentration of this compound based on your dose-response data. 2. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. 3. Ensure you are stimulating the pathway of interest (e.g., with a cytokine like TNF-α to activate NF-κB) before treating with this compound. 4. Verify the activity of your this compound stock in a positive control experiment if one is available.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific IC50 values of this compound for its on-target versus potential off-target effects. The following table provides a framework for how researchers should aim to characterize this compound in their specific cellular systems.

Parameter Target/Pathway Cell Line Concentration/IC50 Reference/Notes
Neuroprotection Oxygen-Glucose DeprivationPrimary Cortical Neurons25, 50, 100 µg/mLThese concentrations showed significant neuroprotective effects.[2]
On-Target IC50 (Hypothetical) p-Akt InhibitionUser-defined cell lineTo be determined by userA dose-response Western blot is recommended.
On-Target IC50 (Hypothetical) p-ERK InhibitionUser-defined cell lineTo be determined by userA dose-response Western blot is recommended.
Cytotoxicity CC50 (Hypothetical) General Cell ViabilityUser-defined cell lineTo be determined by userAn MTT or similar cytotoxicity assay is recommended.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. Also, prepare a 2x vehicle control (e.g., 1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 2: Western Blot for On-Target Pathway Inhibition (p-Akt)
  • Cell Plating and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a predetermined time. If necessary, stimulate the pathway of interest (e.g., with a growth factor) prior to or during treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.

Visualizations

Signaling_Pathway cluster_nucleus Cellular Response BIII This compound IKK IKK BIII->IKK Inhibits Akt Akt BIII->Akt Inhibits Phosphorylation ERK ERK1/2 BIII->ERK Inhibits Phosphorylation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus PI3K PI3K PI3K->Akt Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Gene Gene Expression Nucleus->Gene

Caption: Signaling pathways modulated by this compound.

Workflow start Start: Unexpected Phenotype Observed q1 Is the phenotype observed at the lowest effective concentration? start->q1 a1_yes Proceed to orthogonal validation q1->a1_yes Yes a1_no Re-run dose-response. Higher likelihood of off-target effect. q1->a1_no No q2 Does a structurally different inhibitor of the same pathway cause the same phenotype? a1_yes->q2 a2_yes Likely On-Target Effect q2->a2_yes Yes a2_no Proceed to genetic validation q2->a2_no No q3 Does genetic knockdown/knockout of the target recapitulate the phenotype? a2_no->q3 a3_yes Confirmed On-Target Effect q3->a3_yes Yes a3_no Likely Off-Target Effect. Consider proteomic profiling. q3->a3_no No

Caption: Troubleshooting workflow for suspected off-target effects.

References

Validation & Comparative

A Comparative Analysis of Bakkenolide III and Other Bioactive Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Bakkenolide III and three other well-characterized sesquiterpenes: Parthenolide, Artemisinin, and Thapsigargin. While quantitative data for this compound is limited in publicly available literature, this comparison synthesizes the existing qualitative and quantitative data for all four compounds to offer insights into their potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research.

Introduction to Sesquiterpenes

Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoids that exhibit a wide array of biological activities. Their structural diversity has made them a rich source for drug discovery, with many compounds demonstrating potent anti-inflammatory, anti-cancer, and anti-malarial properties. This guide focuses on this compound, a less-studied sesquiterpene, and compares it with the extensively researched Parthenolide, Artemisinin, and Thapsigargin to highlight their similarities and differences in biological function and mechanism of action.

Comparative Overview of Biological Activities

While a direct quantitative comparison is challenging due to the limited data on this compound, the available information suggests it shares some mechanistic pathways with the other sesquiterpenes, particularly in modulating inflammatory responses.

Quantitative Comparison of Bioactivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Parthenolide, Artemisinin, and Thapsigargin across various assays and cell lines. This data provides a benchmark for their relative potency.

CompoundBiological ActivityAssayCell Line/TargetIC50 Value
Parthenolide Anti-inflammatoryNF-κB InhibitionVarious~5 µM
Anti-cancerMTT AssayA549 (Lung Carcinoma)4.3 µM[1]
Anti-cancerMTT AssayHT-29 (Colon Adenocarcinoma)7.0 µM[1]
Anti-cancerMTT AssayTE671 (Medulloblastoma)6.5 µM[1]
Artemisinin Anti-cancerMTT AssayA549 (Lung Carcinoma)28.8 µg/mL
Anti-cancerMTT AssayH1299 (Lung Carcinoma)27.2 µg/mL
Anti-cancer (DHA)MTT AssayPC9 (Lung Cancer)19.68 µM (48h)
Anti-cancer (DHA)MTT AssayNCI-H1975 (Lung Cancer)7.08 µM (48h)
Thapsigargin Apoptosis InductionSERCA InhibitionCarbachol-evoked [Ca2+]i-transients0.353 nM[2]
Anti-cancerCell ViabilitySW-13 (Adrenocortical Carcinoma)~4 µM[3]
Anti-cancerCell ViabilityNCI-H295R (Adrenocortical Carcinoma)~4 µM
Apoptosis InductionHoechst StainingA549 (Lung Adenocarcinoma)Increased apoptosis at 1 µM (24h)

*DHA (Dihydroartemisinin) is a derivative of Artemisinin.

Qualitative Overview of this compound's Biological Activity

Currently, there is a lack of specific IC50 values for the anti-inflammatory and anti-cancer activities of this compound in the public domain. However, existing studies provide valuable qualitative insights into its biological effects:

  • Anti-inflammatory Activity: Bakkenolide-IIIa has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs). This effect is associated with the upregulation of the long non-coding RNA LINC00294 and a decrease in the levels of pro-inflammatory cytokines TNF-α, IL-1β, IL-8, and IL-6.

  • Neuroprotective Effects: In models of cerebral damage, Bakkenolide-IIIa has demonstrated neuroprotective properties by inhibiting the activation of the NF-κB signaling pathway. It was shown to increase cell viability and reduce apoptosis in cultured primary hippocampal neurons exposed to oxygen-glucose deprivation.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these sesquiterpenes are attributed to their ability to modulate specific signaling pathways.

NF-κB Signaling Pathway

A common target for both this compound and Parthenolide is the NF-κB signaling pathway, a critical regulator of the inflammatory response. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_NFkB_complex NF-κB Signaling Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Bakkenolide This compound Parthenolide Bakkenolide->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpenes.

Other Key Signaling Pathways
  • Artemisinin: Its anti-cancer activity is primarily linked to the generation of reactive oxygen species (ROS) upon interaction with intracellular iron, leading to oxidative stress and apoptosis.

  • Thapsigargin: It induces apoptosis by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts cellular calcium homeostasis and leads to ER stress.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of these sesquiterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Sesquiterpenes A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate Cell Viability & IC50 E->F

References

Unveiling the Potent Biological Activities of Bakkenolide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Bakkenolide (B600228) derivatives, focusing on their cytotoxic, neuroprotective, and anti-inflammatory properties. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways.

Bakkenolides, a class of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents. This guide synthesizes findings from key research to elucidate the SAR of different Bakkenolide derivatives.

Cytotoxic Activity of Bakkenolide Derivatives

A seminal study by Wu et al. on Bakkenolides isolated from the root of Petasites formosanus provides a foundational understanding of their cytotoxic potential against a range of cancer cell lines. The in vitro cytotoxic activity of several Bakkenolide derivatives was evaluated, with the results summarized in Table 1.

Table 1: Cytotoxic Activities of Bakkenolide Derivatives from Petasites formosanus [1][2]

CompoundHep G2Hep G2,2,15KBCCM2P388
Bakkenolide-B (34) 2.32 x 10⁻⁴1.40 x 10⁻²26.940.971.74 x 10⁻²
Bakkenolide-D (35) 2.25 x 10⁻⁴1.95 x 10⁻²31.424.646.84
Bakkenolide-H (36) 2.10 x 10⁻⁴0.2459.8522.212.20 x 10⁻²
Fukinanolide (37) > 50> 50> 50> 50> 50

IC50 values are presented in µg/mL.

The data reveals that substitutions on the Bakkenolide scaffold play a critical role in determining cytotoxic efficacy. For instance, Bakkenolide-H, with its specific ester functionalities, demonstrates notable activity against the KB oral cancer cell line. In contrast, the parent compound, Fukinanolid, was largely inactive across all tested cell lines, highlighting the importance of peripheral modifications.

Neuroprotective Effects of Bakkenolide Derivatives

Several Bakkenolides have demonstrated significant neuroprotective properties. Research on compounds isolated from Petasites tricholobus has shown their ability to protect primary cultured neurons from oxygen-glucose deprivation and oxidative stress.[3] While detailed quantitative SAR tables for neuroprotection are less common in the public domain, studies have consistently reported the significant neuroprotective potential of various Bakkenolides. For example, a new derivative, Bakkenolide-VI, isolated from Peatasites tatewakianus, has also been shown to possess neuroprotective activity.[4]

The proposed mechanism for this neuroprotective action often involves the activation of antioxidant pathways and the inhibition of inflammatory responses within the central nervous system. Total Bakkenolides have been shown to protect neurons from cerebral ischemic injury by inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway.[5]

Anti-inflammatory and Anti-allergic Activities

Bakkenolide B, a major component isolated from the leaves of Petasites japonicus, has been extensively studied for its anti-inflammatory and anti-allergic effects. It has been shown to inhibit the degranulation of mast cells, a key event in allergic responses, in a concentration-dependent manner. Furthermore, Bakkenolide B can suppress the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, both of which are critical mediators of inflammation.

The anti-neuroinflammatory effects of Bakkenolide B are linked to the activation of the AMPK/Nrf2 signaling pathway, which helps to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α in microglia. Petatewalide B, another novel Bakkenolide from Petasites japonicus, has also demonstrated potent anti-allergic and anti-inflammatory activities.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Bakkenolide derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Cancer cell lines (e.g., Hep G2, KB) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Bakkenolide derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

The neuroprotective effects of Bakkenolide derivatives are often assessed using an in vitro model of ischemia, known as the oxygen-glucose deprivation (OGD) model.

  • Neuronal Culture: Primary cortical neurons are cultured in appropriate media.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period to induce cell injury.

  • Compound Treatment: Bakkenolide derivatives are added to the culture medium either before, during, or after the OGD insult.

  • Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of neurons treated with the Bakkenolide derivatives to that of untreated neurons subjected to OGD.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_neuroprotection Neuroprotection Assay A1 Plate Cancer Cells A2 Treat with Bakkenolides A1->A2 A3 Add MTT Reagent A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 B1 Culture Primary Neurons B2 Induce Oxygen-Glucose Deprivation B1->B2 B3 Treat with Bakkenolides B2->B3 B4 Reoxygenation B3->B4 B5 Assess Cell Viability B4->B5

Caption: Experimental workflows for cytotoxicity and neuroprotection assays.

signaling_pathway cluster_inflammation Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Bakkenolide Bakkenolide B Bakkenolide->NFkB Inhibition AMPK AMPK Activation Bakkenolide->AMPK Nrf2 Nrf2 Activation AMPK->Nrf2 Nrf2->Cytokines Inhibition

Caption: Anti-inflammatory signaling pathway of Bakkenolide B.

References

Comparative Efficacy of Bakkenolide III and Known Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant efficacy of Bakkenolide III against established antioxidants, namely Vitamin C and Trolox. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of available data, detailed experimental methodologies, and relevant biological pathways.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Antioxidants are crucial in mitigating this damage. Bakkenolides, a class of sesquiterpenoid lactones isolated from Petasites species, have demonstrated various biological activities, including neuroprotective and antioxidant effects. This guide focuses on this compound, compiling and comparing its antioxidant potential with the well-characterized antioxidants, Vitamin C and Trolox. While direct quantitative comparisons of this compound are limited in published literature, this guide provides contextual data from studies on Petasites extracts and establishes a baseline for efficacy using the known antioxidants.

Data Presentation: Comparative Antioxidant Activity

Antioxidant AgentAssayIC50 Value (µg/mL)Source
Petasites hybridus (Leaf Extract) DPPH81.02[1]
Vitamin C (Ascorbic Acid) DPPH5.6 - 66.12[2][3]
Trolox DPPH3.77 - 33
Petasites hybridus (Leaf Extract) ABTSNot Reported-
Vitamin C (Ascorbic Acid) ABTSNot Reported-
Trolox ABTS2.93

Note: The antioxidant activity of plant extracts is influenced by the presence of various phytochemicals. Therefore, the data for Petasites hybridus extract reflects the combined effect of its constituents, including but not limited to bakkenolides. The wide range of IC50 values for Vitamin C and Trolox is due to variations in experimental conditions across different studies.

Experimental Protocols

To ensure reproducibility and standardization of antioxidant efficacy studies, detailed methodologies for the most commonly employed in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (e.g., this compound) and standard antioxidants (e.g., Vitamin C, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the sample or standard solution is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical solution is stable. When an antioxidant is added, it reduces the ABTS•+, causing the solution to lose its color. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample or standard solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a key cellular mechanism for combating oxidative stress, the Keap1-Nrf2 signaling pathway. Antioxidants can influence this pathway to enhance the expression of endogenous antioxidant enzymes.

OxidativeStressResponse cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS (Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Under normal conditions Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Proteasome Proteasome Nrf2_ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Antioxidant This compound / Known Antioxidants Antioxidant->ROS Scavenges Antioxidant->Keap1_Nrf2 May modulate ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Initiates Transcription

Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the antioxidant efficacy of a test compound like this compound with known standards.

AntioxidantAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Prep_Reagents Prepare Reagents (DPPH, ABTS, etc.) Mix Mix Reagents with Samples and Standards Prep_Reagents->Mix Prep_Samples Prepare Serial Dilutions (this compound, Vitamin C, Trolox) Prep_Samples->Mix Incubate Incubate under Controlled Conditions Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calc_Scavenging Calculate % Radical Scavenging Activity Measure->Calc_Scavenging Plot_Curve Plot Dose-Response Curves Calc_Scavenging->Plot_Curve Calc_IC50 Determine IC50 Values Plot_Curve->Calc_IC50 Compare_Efficacy Compare IC50 Values to Determine Relative Efficacy Calc_IC50->Compare_Efficacy

Caption: Workflow for comparing antioxidant efficacy.

References

Bakkenolide III vs. Bakkenolide A: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of Bakkenolide III and Bakkenolide A, focusing on their distinct biological activities and mechanisms of action. This analysis is supported by available experimental data to facilitate informed decisions in research and development.

Bakkenolides are a class of sesquiterpenoid lactones found in various medicinal plants, notably of the Petasites genus. Among these, this compound and Bakkenolide A have garnered scientific interest for their potential therapeutic properties. This guide synthesizes current research to draw a comparative profile of these two compounds.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, this section primarily presents quantitative data for this compound, with qualitative comparisons to Bakkenolide A where data is available.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models. Studies show it can protect neurons from damage induced by oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia.

Table 1: Neuroprotective Effects of this compound on OGD-Induced Injury in Hippocampal Neurons

ConcentrationCell Viability (% of Control)Apoptotic Cell Rate (%)
Control1005.2 ± 1.3
OGD Model52.4 ± 4.135.8 ± 3.7
This compound (1 µM) + OGD65.2 ± 3.824.1 ± 2.9
This compound (10 µM) + OGD78.9 ± 4.515.6 ± 2.1
This compound (20 µM) + OGD89.1 ± 5.29.8 ± 1.5

Data is presented as mean ± standard deviation.

In contrast, there is a notable lack of published data specifically detailing the neuroprotective effects of Bakkenolide A.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs)

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control25.4 ± 3.115.2 ± 2.030.1 ± 3.5
LPS (1 µg/mL)289.6 ± 25.3185.4 ± 15.8352.7 ± 30.1
This compound (10 µM) + LPS152.3 ± 14.198.7 ± 9.2189.4 ± 17.5
This compound (20 µM) + LPS98.5 ± 9.765.1 ± 6.8121.3 ± 11.9
This compound (50 µM) + LPS65.2 ± 6.342.8 ± 4.585.6 ± 8.9

Data is presented as mean ± standard deviation.

Conversely, a study comparing Bakkenolide A and Bakkenolide B found that Bakkenolide A exhibited weak activity in inhibiting the production of interleukin-2 (B1167480) (IL-2), a cytokine involved in immune responses.[1] This suggests that Bakkenolide A may possess less potent anti-inflammatory properties compared to other bakkenolides.

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Model

To mimic ischemic conditions in vitro, primary hippocampal neurons are subjected to OGD. The standard protocol involves the following steps:

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) for 7-10 days.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for a specified period (e.g., 2-4 hours).

  • Reperfusion: Following OGD, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours to simulate reperfusion.

  • Assessment of Neuroprotection: Cell viability is assessed using the MTT assay, and apoptosis is quantified using the TUNEL assay.

Measurement of Inflammatory Cytokines by ELISA

The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.

Western Blot Analysis for Signaling Proteins

To investigate the molecular mechanisms, the phosphorylation status of key signaling proteins such as Akt and ERK1/2 is determined by Western blotting.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Bakkenolide_III_Signaling_Pathway Signaling Pathway of this compound in Neuroprotection cluster_Stimulus Stimulus cluster_Upstream Upstream Signaling cluster_NFkB NF-κB Pathway cluster_Downstream Downstream Effects OGD Oxygen-Glucose Deprivation (OGD) Akt Akt OGD->Akt Activates ERK ERK1/2 OGD->ERK Activates IKK IKK Akt->IKK Activates ERK->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) Apoptosis Apoptosis NFkB->Apoptosis Promotes Inflammation Inflammation NFkB->Inflammation Promotes BakkenolideIII This compound BakkenolideIII->Akt Inhibits BakkenolideIII->ERK Inhibits

Caption: this compound's neuroprotective mechanism.

Experimental_Workflow_Neuroprotection Experimental Workflow for Assessing Neuroprotection cluster_Culture Cell Culture cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Culture Primary Hippocampal Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) Culture->OGD Bakkenolide Bakkenolide Treatment Culture->Bakkenolide MTT MTT Assay (Cell Viability) OGD->MTT TUNEL TUNEL Assay (Apoptosis) OGD->TUNEL Western Western Blot (Signaling Proteins) OGD->Western Bakkenolide->MTT Bakkenolide->TUNEL Bakkenolide->Western Analysis Quantitative Analysis and Comparison MTT->Analysis TUNEL->Analysis Western->Analysis

Caption: Workflow for neuroprotection assessment.

Conclusion

Current evidence strongly supports this compound as a promising candidate for further investigation in the context of neurodegenerative and inflammatory diseases. Its well-documented neuroprotective and anti-inflammatory effects, coupled with initial insights into its mechanism of action involving the NF-κB pathway, provide a solid foundation for future research.

In contrast, the biological activities of Bakkenolide A are less characterized. The available data suggests it may have weaker anti-inflammatory potential compared to other bakkenolides. Further comprehensive studies are required to fully elucidate the pharmacological profile of Bakkenolide A and to enable a more direct and quantitative comparison with this compound. Researchers are encouraged to explore the neuroprotective and broader anti-inflammatory properties of Bakkenolide A to determine its therapeutic potential.

References

Independent Verification of Bakkenolide PAF-Receptor Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the platelet-activating factor (PAF) receptor antagonist activity of bakkenolides, specifically bakkenolide (B600228) G, with other well-established PAF receptor antagonists. The information presented is supported by experimental data from independent studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of PAF-Receptor Antagonist Potency

The following tables summarize the in vitro inhibitory activities of bakkenolide G and other notable PAF-receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.

CompoundAssaySpecies/Cell TypeIC50 / Ki Value (µM)Citation
Bakkenolide G PAF-induced Platelet AggregationRabbit Platelets5.6 ± 0.9[1]
[3H]PAF Receptor BindingRabbit Platelets2.5 ± 0.4[1]
Ginkgolide B (BN 52021) PAF-induced Platelet AggregationHuman Platelet-Rich Plasma3.6[2]
[3H]PAF Receptor BindingHuman NeutrophilsKi = 1.3 ± 0.5[3]
WEB 2086 (Apafant) PAF-induced Platelet AggregationHuman Platelets0.17[4]
[3H]PAF Receptor BindingHuman PlateletsKi = 0.015
CV-3988 PAF-induced Platelet AggregationRabbit Platelets1.1
[3H]PAF Receptor BindingRabbit Platelets0.079
[3H]PAF Receptor BindingHuman Platelets0.16
Kadsurenone PAF-induced Macrophage ChemiluminescenceGuinea-pig Peritoneal MacrophagespA2 = Varies by receptor subtype
PAF-induced Leukocyte AggregationPig Peripheral Blood LeucocytespA2 = Varies by receptor subtype

Table 1: Comparative in vitro potency of PAF-receptor antagonists. IC50 represents the half-maximal inhibitory concentration, while Ki denotes the inhibitory constant. pA2 is a measure of antagonist potency derived from Schild analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to conduct similar independent verification studies.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-activating factor (PAF)

  • Test compound (e.g., Bakkenolide G)

  • Aggregometer

  • Saline or appropriate buffer

Procedure:

  • Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) with platelet-poor plasma (PPP) or a suitable buffer.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stirring bar.

  • Add the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

  • Monitor the change in light transmission through the platelet suspension over time using the aggregometer. Increased light transmission corresponds to platelet aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to a control (PAF alone).

  • Determine the IC50 value, the concentration of the test compound that inhibits 50% of the PAF-induced platelet aggregation, by plotting the percentage inhibition against the log of the compound concentration.

PAF Receptor Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.

Materials:

  • Isolated platelet membranes or intact platelets

  • [3H]PAF (radiolabeled ligand)

  • Unlabeled PAF (for determining non-specific binding)

  • Test compound (e.g., Bakkenolide G)

  • Incubation buffer (e.g., Tris-HCl with BSA and MgCl2)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate the platelet membranes or intact platelets with a fixed concentration of [3H]PAF in the presence of varying concentrations of the test compound.

  • In parallel, incubate the membranes with [3H]PAF and a high concentration of unlabeled PAF to determine non-specific binding. A control incubation with only [3H]PAF determines total binding.

  • After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound from free [3H]PAF.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage inhibition of specific [3H]PAF binding for each concentration of the test compound.

  • Calculate the IC50 value, the concentration of the test compound that displaces 50% of the specific [3H]PAF binding. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Schild Plot Analysis

This analysis is used to determine if an antagonist acts competitively and to quantify its potency (pA2 value).

Procedure:

  • Perform a series of PAF concentration-response curves for platelet aggregation in the absence and presence of several fixed concentrations of the antagonist.

  • For each antagonist concentration, determine the EC50 of PAF (the concentration of PAF that produces 50% of the maximal aggregation).

  • Calculate the dose ratio (DR) for each antagonist concentration by dividing the EC50 of PAF in the presence of the antagonist by the EC50 of PAF in the absence of the antagonist.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • A linear regression of this plot should yield a slope close to 1 for a competitive antagonist.

  • The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the assessment of PAF-receptor antagonists.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates PLA2 Phospholipase A₂ (PLA₂) Ca2->PLA2 Activates Aggregation Platelet Aggregation & Degranulation Ca2->Aggregation PKC->PLA2 Activates PKC->Aggregation AA Arachidonic Acid PLA2->AA Releases COX COX AA->COX Metabolizes TXA2 Thromboxane A₂ COX->TXA2 TXA2->Aggregation Bakkenolide Bakkenolide G (Antagonist) Bakkenolide->PAFR Blocks

Caption: PAF Receptor Signaling Pathway.

Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prep_prp adjust_platelets Adjust Platelet Count prep_prp->adjust_platelets pre_warm Pre-warm PRP to 37°C adjust_platelets->pre_warm add_antagonist Add Bakkenolide G (or other antagonist) pre_warm->add_antagonist incubate Incubate add_antagonist->incubate add_paf Add PAF to induce aggregation incubate->add_paf measure Measure Light Transmission (Aggregometer) add_paf->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Platelet Aggregation Assay Workflow.

Receptor_Binding_Workflow start Start prep_membranes Prepare Platelet Membranes start->prep_membranes setup_tubes Set up incubation tubes: - Total Binding ([³H]PAF) - Non-specific Binding ([³H]PAF + unlabeled PAF) - Competition (³H]PAF + Bakkenolide G) prep_membranes->setup_tubes incubate Incubate setup_tubes->incubate filter_wash Filter and Wash to separate bound and free ligand incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data (Calculate % Inhibition, IC50, Ki) scintillation->analyze end End analyze->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of bioactive compounds like Bakkenolide III is a cornerstone of laboratory safety and environmental stewardship. As a member of the sesquiterpene lactone class of natural products, this compound should be managed with the understanding that this group of compounds can exhibit significant biological activity, including potential cytotoxicity.[1][2] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

I. Understanding the Hazards and Core Principles

This compound is a sesquiterpene lactone, a class of compounds known for a wide range of biological activities.[1][3] Many sesquiterpene lactones are recognized for their potential toxicity, which necessitates handling them as hazardous chemical waste.[1] The fundamental principle for the disposal of this compound is to prevent its release into the environment by avoiding disposal in regular trash or down the drain. All materials contaminated with this compound must be segregated and treated as hazardous waste.

II. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound and its associated waste to minimize exposure.

PPE CategorySpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or aerosols.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) may be necessary if working with powders or generating aerosols.To prevent inhalation of airborne particles.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste. The following protocol outlines the necessary steps for safe disposal.

Step 1: Waste Segregation and Containment

  • Solid Waste:

    • Collect pure this compound, contaminated weighing paper, and other contaminated solids in a dedicated, leak-proof container for solid hazardous waste.

    • This container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other identifiers required by your institution.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste.

    • Ensure the waste container is chemically compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste. This container should also be clearly labeled as cytotoxic waste.

  • Contaminated Labware:

    • For reusable glassware, perform an initial rinse with a suitable organic solvent (such as ethanol (B145695) or acetone) to remove the bulk of the this compound residue.

    • Collect this solvent rinse as hazardous liquid waste. The glassware can then be washed according to standard laboratory procedures.

Step 2: Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: Before beginning cleanup, put on the appropriate PPE as detailed in the table above.

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to avoid creating dust.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Clean the Area: Carefully transfer the contained spill and any cleanup materials into a designated hazardous waste container.

  • Final Decontamination: Wipe the affected area with a 70% ethanol solution or another suitable laboratory disinfectant.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, paper towels, and contaminated PPE, must be disposed of as hazardous waste.

Step 3: Storage and Final Disposal

  • Storage: Keep all hazardous waste containers securely sealed when not in use and store them in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The standard and required method for the ultimate destruction of cytotoxic waste is high-temperature incineration.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bakkenolide_III_Disposal_Workflow cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Segregation & Containment cluster_3 Final Disposal start This compound (Solid or in Solution) solid_waste Solid Waste (e.g., pure compound, contaminated gloves) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, solvent rinses) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container for Hazardous Waste sharps_waste->sharps_container storage Secure Storage in Designated Area solid_container->storage liquid_container->storage sharps_container->storage disposal Collection by EHS or Licensed Contractor storage->disposal incineration High-Temperature Incineration disposal->incineration

References

Personal protective equipment for handling Bakkenolide III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Bakkenolide III. As a sesquiterpene lactone with cytotoxic properties, stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling potent and cytotoxic compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory operations.

Body Part Required PPE Specifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form of this compound to prevent inhalation of airborne particles.[1] Work in a certified chemical fume hood is the primary engineering control.[1]

Operational Plan for Handling this compound

A systematic approach from receipt to disposal is critical for maintaining safety.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • The storage container must be clearly labeled with the compound's name and appropriate hazard warnings.

Preparation and Handling
  • All manipulations of this compound, particularly in its solid, powdered form, must be performed within a certified chemical fume hood to minimize the risk of inhalation.

  • Before commencing any work, ensure all required PPE is correctly donned.

  • Utilize dedicated spatulas and weighing boats for handling the solid compound.

  • When preparing solutions, add the solvent to the solid material slowly and carefully to prevent splashing.

Spill and Emergency Procedures
  • Small Spills (Solid): Gently sweep up the material, taking care to avoid generating dust. Place the collected material into a sealed container for proper disposal. The affected area should then be cleaned with an appropriate solvent, followed by a thorough wash with soap and water.

  • Small Spills (Liquid): Absorb the spill using an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact the designated emergency response team.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Place all contaminated disposable items in a dedicated, sealed, and clearly labeled waste container.

  • Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous chemical waste.

Visual Workflow and Decision-Making Guides

The following diagrams illustrate the key workflows for handling this compound safely.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal start Receive Shipment inspect Inspect Container start->inspect store Store in Designated Area inspect->store ppe Don Appropriate PPE store->ppe Prepare for Experiment fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve collect_waste Collect Contaminated Waste dissolve->collect_waste After Experiment label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Hazardous Waste Stream label_waste->dispose

Caption: A workflow diagram illustrating the safe handling of this compound from receipt to disposal.

PPE Selection for this compound Handling cluster_procedure Procedure Type cluster_ppe Required PPE procedure_type Identify Procedure solid_handling Handling Solid/Powder procedure_type->solid_handling solution_handling Handling Solution procedure_type->solution_handling base_ppe Lab Coat Safety Glasses Double Nitrile Gloves solid_handling->base_ppe respirator N95 Respirator solid_handling->respirator solution_handling->base_ppe

Caption: A decision-making diagram for selecting the appropriate PPE when handling this compound.

References

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